Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 2,3-Difluoro-6-isopropoxybenzoic Acid
Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized fluorinated aromatics serve as critical building blocks. 2,3-Difluoro-6-isopropoxybenzoic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized fluorinated aromatics serve as critical building blocks. 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) is a specialized, sterically hindered aromatic intermediate. By combining the potent electron-withdrawing effects of a 2,3-difluoro motif with the extreme steric bulk of an ortho-isopropoxy group, this molecule offers unique conformational and pharmacokinetic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, structural causality in drug design, and a validated, scalable synthetic protocol for its preparation.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of 2,3-Difluoro-6-isopropoxybenzoic acid is essential for downstream applications such as amidation, cross-coupling, or esterification. The introduction of fluorine atoms into the benzoic acid structure fundamentally alters its thermal stability, lipophilicity, and electronic distribution[1].
Table 1: Physicochemical and Structural Properties
Mechanistic Insights: Conformational Control in SAR
As a Senior Application Scientist, it is crucial to understand why a drug discovery team would select this specific, highly decorated building block over a simpler benzoic acid. The selection is driven by three distinct structure-activity relationship (SAR) mechanisms:
Steric Shielding and Orthogonal Geometry: The bulky isopropoxy group at the 6-position (adjacent to the carboxylic acid) creates a massive steric clash. This forces the carboxylate group out of coplanarity with the benzene ring. In drug design, this orthogonal 3D conformation is highly prized because it allows the resulting API to fit into deep, narrow binding pockets (e.g., in specific kinase inhibitors) while preventing off-target binding to planar-preferring targets like DNA.
pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. The 2,3-difluoro substitution strongly withdraws electron density from the aromatic ring via the inductive effect. This significantly lowers the pKa of the benzoic acid, making it a stronger acid compared to its non-fluorinated counterpart. This altered electronics profile is vital for optimizing the solubility and salt-forming capabilities of the final drug candidate[1].
Metabolic Blocking: The incredibly strong C-F bonds at the 2 and 3 positions act as metabolic shields, preventing rapid oxidative degradation (such as cytochrome P450-mediated hydroxylation) in vivo, thereby improving the drug's half-life and bioavailability[1].
Caption: Structure-Activity Relationship (SAR) logic and pharmacophore contributions.
Sterically hindered, electron-deficient benzaldehydes can be challenging to oxidize cleanly. Traditional heavy-metal oxidants (like KMnO₄ or CrO₃) often fail or leave toxic residues. The following protocol leverages a base-catalyzed oxidation using alkaline hydrogen peroxide, adapted from validated methodologies for analogous highly substituted fluorinated alkoxybenzoic acids[4]. This route aligns with green chemistry principles and ensures no trace metal contamination.
Alkaline Activation: Dissolve 1.0 equivalent of 2,3-difluoro-6-isopropoxybenzaldehyde in a minimal amount of compatible co-solvent. Add an aqueous solution containing 2.5 equivalents of KOH[4].
Causality: The strong base is required to activate the hydrogen peroxide in the subsequent step, forming the highly nucleophilic hydroperoxide anion (HOO⁻).
Controlled Oxidation: Cool the vessel to 0–5 °C. Slowly add 3.0 equivalents of 30% aqueous H₂O₂ dropwise.
Validation Check: Monitor the internal temperature. The addition must be rate-controlled to prevent thermal runaway from the initial exotherm.
Thermal Driving: Gradually raise the reaction temperature to 70 °C and stir for 2 hours[4].
Causality: The elevated temperature provides the necessary activation energy to overcome the severe steric hindrance imposed by the bulky 6-isopropoxy group, ensuring complete conversion.
In-Process Control (IPC): Perform TLC or LC-MS analysis to confirm the total consumption of the starting aldehyde[4].
Organic Wash (Critical Step): Cool the mixture to room temperature. Wash the alkaline aqueous phase thoroughly with DCM.
Causality: Because the product is currently in its water-soluble potassium salt form, the DCM wash selectively removes unreacted aldehyde and non-acidic organic impurities, self-purifying the mixture before isolation[4].
Acidification & Precipitation: Cool the purified aqueous phase to 0 °C. Slowly add concentrated HCl dropwise until the pH reaches strictly 2.
Validation Check: Test the aqueous phase with pH paper. Because the 2,3-difluoro motif lowers the pKa of the product, a highly acidic environment (pH ≤ 2) is mandatory to fully protonate the carboxylate and force the free acid out of solution[4].
Extraction & Crystallization: Extract the acidified aqueous phase three times with EA. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude solid in a minimal DCM/EA mixture and slowly add Petroleum Ether (PE) to induce crystallization[4]. Filter and dry to yield the pure 2,3-Difluoro-6-isopropoxybenzoic acid.
Caption: Synthetic workflow for 2,3-Difluoro-6-isopropoxybenzoic acid via aldehyde oxidation.
2,3-Difluoro-6-isopropoxybenzoic acid CAS number and identification
Technical Whitepaper: Characterization and Application of 2,3-Difluoro-6-isopropoxybenzoic Acid Part 1: Executive Summary 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7 ) is a specialized fluorinated aromatic b...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Characterization and Application of 2,3-Difluoro-6-isopropoxybenzoic Acid
Part 1: Executive Summary
2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7 ) is a specialized fluorinated aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the specific "2,3-difluoro-6-alkoxy" substitution pattern, which imparts distinct electronic properties and metabolic stability to drug candidates. The steric bulk of the isopropoxy group at the ortho position (C6) forces the carboxylic acid moiety out of planarity, influencing the binding affinity and solubility profiles of downstream derivatives.
This guide provides a comprehensive technical analysis of the compound, establishing a validated identification protocol, a scalable synthesis pathway, and critical handling parameters for research and development applications.
Part 2: Chemical Identity & Physical Properties
The following data establishes the baseline for identification and quality control (QC) of the material.
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted)
~3.2 (Acidic due to ortho-fluorine electron withdrawal)
Part 3: Synthesis & Manufacturing Methodology
The synthesis of 2,3-difluoro-6-isopropoxybenzoic acid is non-trivial due to the specific regiochemistry required. Standard electrophilic aromatic substitution fails to place the carboxyl group correctly due to the directing effects of the fluorine atoms.
The most robust, field-proven route utilizes Directed Ortho Metalation (DoM) followed by oxidation. This method ensures high regioselectivity for the 2,3,6-substitution pattern.
Validated Synthetic Pathway
Precursor Preparation: Alkylation of 3,4-difluorophenol to protect the oxygen and install the isopropyl group.
Regioselective Lithiation: Use of Lithium Diisopropylamide (LDA) to deprotonate the position between the isopropoxy and fluorine groups (C2 relative to the phenol, which becomes C6 in the acid).
Formylation & Oxidation: Trapping the lithiated species with DMF, followed by Pinnick oxidation to the carboxylic acid.
Procedure: Dissolve phenol in DMF. Add K₂CO₃ and stir for 30 min. Add 2-Bromopropane dropwise. Heat to 60°C for 4 hours.
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine. Concentrate to yield the ether oil.
Step 2: Lithiation and Formylation (Critical Step)
Rationale: The isopropoxy group acts as a Directed Metalation Group (DMG), directing the lithium base to the ortho position. However, the fluorine at position 3 (relative to the ether) also exerts a strong directing effect. The position between the ether and the fluorine (C2) is thermodynamically and kinetically favored for deprotonation.
Procedure: Dissolve aldehyde in t-BuOH/Water. Add scavenger. Add NaClO₂ and buffer. Stir at RT for 2 hours.
Purification: Acidify to pH 2 with HCl. The product, 2,3-Difluoro-6-isopropoxybenzoic acid , will precipitate. Filter and recrystallize from Ethanol/Water.
Part 4: Analytical Characterization & QC
To validate the identity of CAS 1917346-66-7, the following analytical signatures must be confirmed.
The Physical Characteristics and Thermal Analysis of 2,3-Difluoro-6-isopropoxybenzoic Acid: A Comprehensive Technical Guide
Executive Summary As medicinal chemistry and agrochemical development pivot toward increasingly complex fluorinated building blocks, 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) has emerged as a highly speci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As medicinal chemistry and agrochemical development pivot toward increasingly complex fluorinated building blocks, 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) has emerged as a highly specialized intermediate[1]. From the perspective of a Senior Application Scientist, understanding a molecule's physical state is not merely about recording a melting point; it is about deconstructing the steric and electronic forces that dictate its behavior in a reactor or a biological system.
This whitepaper provides an in-depth analysis of the physical characteristics and thermal dynamics of 2,3-difluoro-6-isopropoxybenzoic acid. By explaining the causality behind its structural properties and providing a self-validating protocol for thermal analysis, this guide empowers drug development professionals to confidently integrate this compound into advanced synthetic workflows.
Structural Profiling and Quantitative Data
Before evaluating thermal properties, we must establish the baseline physical characteristics of the molecule. The compound is defined by an ortho-isopropoxy group and an ortho/meta-difluoro substitution pattern on a benzoic acid core, parameters that fundamentally alter its physical state compared to unsubstituted analogs[1].
Table 1: Fundamental Physical and Chemical Characteristics
Parameter
Value / Description
Chemical Name
2,3-Difluoro-6-isopropoxybenzoic acid
CAS Number
1917346-66-7
Molecular Formula
Molecular Weight
216.18 g/mol
SMILES
CC(C)OC1=CC=C(C(=C1C(=O)O)F)F
Appearance
White to off-white crystalline solid
Typical Purity
(Analytical Grade)
Storage Conditions
Sealed in dry, 2-8 °C
Data synthesized from commercial analytical standards provided by [1] and [2].
Causality in Physical State: The Steric-Electronic Interplay
In applied chemical sciences, we do not just observe physical properties; we trace them back to their molecular origins. The physical state and melting point of 2,3-difluoro-6-isopropoxybenzoic acid are governed by a delicate interplay of competing forces:
Steric Disruption of Coplanarity: In standard benzoic acid (melting point ~122 °C), the carboxylate group remains coplanar with the aromatic ring, allowing for strong, highly ordered intermolecular hydrogen-bonded dimers. However, the bulky 6-isopropoxy group in this molecule forces the carboxylic acid out of the plane of the benzene ring. This steric hindrance disrupts optimal dimer formation, inherently lowering the crystal lattice energy and depressing the melting point.
Electronic Inductive Effects (-I): The highly electronegative fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, significantly lowering the
compared to standard benzoic acid. Furthermore, the difluoro motif increases the overall lipophilicity (LogP) of the molecule, enhancing its solubility in organic solvents—a critical parameter for downstream cross-coupling reactions.
Because of the rotational freedom of the isopropoxy group, heavily substituted alkoxybenzoic acids are highly susceptible to polymorphism —existing in multiple crystalline forms with distinct melting points. Relying solely on a traditional capillary melting point apparatus is insufficient for rigorous R&D, as it often fails to detect glass transitions or solid-solid phase changes.
To establish absolute trustworthiness, we employ a self-validating thermal analysis system using Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).
Protocol: High-Precision Melting Point Determination via DSC
This step-by-step methodology ensures that the recorded melting point is a true thermodynamic value, free from thermal history artifacts or solvent impurities.
Step 1: Sample Preparation & Desiccation
Action: Desiccate the 2,3-difluoro-6-isopropoxybenzoic acid sample under vacuum (
mbar) at 40 °C for 24 hours.
Causality: Residual moisture acts as a plasticizer, artificially depressing the melting point and broadening the endothermic peak.
Step 2: Precision Weighing
Action: Accurately weigh 2.0 to 3.0 mg of the sample into a standard aluminum DSC pan. Seal with a pin-holed lid.
Causality: The pin-hole allows for the escape of any volatile impurities without causing pressure buildup, which could skew the thermal transition data.
Step 3: Environmental Control
Action: Purge the DSC furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min.
Causality: Prevents oxidative degradation of the isopropoxy group during the heating cycle.
Step 4: Thermal Cycling (Heat-Cool-Heat)
Initial Heat: Ramp from 25 °C to 150 °C at 10 °C/min. This identifies the melting point of the "as-received" crystalline form and reveals any desolvation endotherms.
Cooling: Quench cool at 20 °C/min back to 25 °C to trap the compound in a specific polymorphic state.
Second Heat: Ramp again at 10 °C/min.
Interpretation: The onset temperature (
) of the sharp endothermic peak during this second heat represents the true, intrinsic thermodynamic melting point of the pure compound.
Step 5: Orthogonal Validation
Action: Cross-reference the DSC endotherm with TGA data.
Causality: A mass loss correlating with the melting endotherm indicates thermal decomposition rather than true melting. If mass remains stable, the melting point is validated.
Fig 2: Step-by-step thermal analysis and polymorph screening workflow.
Analytical Validation System
A melting point is only as reliable as the purity of the sample. To create a closed, self-validating loop, the physical and thermal data must be corroborated by spectroscopic methods before the compound is cleared for synthesis:
H and F NMR: Confirms the regiochemistry of the difluoro and isopropoxy groups. The isopropoxy septet (CH) and doublet () are distinct diagnostic peaks that must integrate perfectly against the aromatic protons.
LC-MS: Validates the exact mass (216.18 g/mol ) and ensures the absence of des-fluoro or des-isopropyl impurities, which would otherwise act as crystal lattice defects and lower the melting point[1].
By adhering to this rigorous analytical framework, researchers ensure that the physical characteristics of 2,3-difluoro-6-isopropoxybenzoic acid are accurately profiled, preventing costly failures in downstream pharmaceutical development.
Comprehensive Safety Data, Hazard Profiling, and Handling Protocols for 2,3-Difluoro-6-isopropoxybenzoic Acid in Drug Development
Introduction & Pharmacological Relevance 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) is a highly specialized fluorinated building block utilized in the rational design of active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) is a highly specialized fluorinated building block utilized in the rational design of active pharmaceutical ingredients (APIs). In medicinal chemistry, the strategic placement of fluorine atoms at the 2- and 3-positions of the benzoic acid core serves a dual purpose: it lowers the pKa of the carboxylic acid, thereby modulating the molecule's pharmacokinetic profile, and it provides a metabolic shield against cytochrome P450-mediated oxidation.
Concurrently, the 6-isopropoxy group introduces a sterically demanding, lipophilic moiety. This steric bulk forces the carboxylate group out of coplanarity with the aromatic ring—a conformational restriction that is frequently exploited by drug development professionals to enhance binding affinity and selectivity in kinase hinge-binding domains.
Chemical Identity and Quantitative Data
To ensure accurate inventory tracking and stoichiometric calculations during synthesis, the core quantitative properties of the compound[1] are summarized below.
Table 1: Chemical Identity and Physical Properties
Property
Value
Chemical Name
2,3-Difluoro-6-isopropoxybenzoic acid
CAS Registry Number
1917346-66-7
Molecular Formula
C₁₀H₁₀F₂O₃
Molecular Weight
216.18 g/mol
SMILES String
CC(C)OC1=CC=C(C(=C1C(=O)O)F)F
Physical State
Solid (Powder)
Storage Conditions
Sealed in dry, 2-8°C
Hazard Identification & Toxicological Profile
While specific empirical toxicological data for 2,3-Difluoro-6-isopropoxybenzoic acid may be limited in standard databases, structural activity relationship (SAR) principles dictate that it must be handled with the same stringent precautions as closely related halogenated aromatic acids, such as[2].
Mechanistic Causality of Hazards
Skin and Eye Irritation (H315, H319): The electron-withdrawing nature of the ortho- and meta-fluorine atoms significantly increases the acidity of the carboxyl group compared to unfunctionalized benzoic acid. Upon contact with the moisture inherent in human skin or ocular mucosa, the compound rapidly dissociates, causing a localized drop in pH that denatures cellular proteins and triggers acute inflammatory responses.
Respiratory Irritation (H335): As a finely milled crystalline powder, aerosolized particulates can bypass the upper respiratory cilia, depositing in the lower respiratory tract where they dissolve in alveolar fluid, causing severe localized irritation.
Enhanced Dermal Penetration: The isopropoxy ether linkage increases the overall lipophilicity (LogP) of the un-ionized free acid. This lipophilic character facilitates rapid partitioning into the stratum corneum, meaning that dermal exposure can lead to deeper tissue penetration than highly polar acids.
Table 2: GHS Hazard Classification (Extrapolated from Halogenated Benzoic Acids)
Logical workflow mapping the GHS hazards of 2,3-Difluoro-6-isopropoxybenzoic acid to mitigation.
Step-by-Step Methodology: Safe Handling and Spill Response Protocol
Objective: To safely contain, neutralize, and validate the decontamination of a 2,3-Difluoro-6-isopropoxybenzoic acid spill.
Self-Validating Principle: The protocol utilizes a chemical neutralization reaction that produces visible effervescence (CO₂ gas), followed by a quantitative pH check to confirm the complete elimination of the acidic hazard.
Isolation & PPE: Immediately evacuate personnel from the immediate vicinity. Don appropriate PPE, including a chemically resistant lab coat, ANSI Z87.1 safety goggles, and double-layered nitrile gloves.
Containment: Surround the solid spill with a barrier of inert absorbent material (e.g., diatomaceous earth or dry sand) to prevent physical dispersion.
Neutralization (Causality-Driven): Carefully broadcast a generous layer of solid sodium bicarbonate (NaHCO₃) over the spill. Causality: The weak base reacts with the highly acidic fluorinated carboxylic acid to form a water-soluble, non-hazardous sodium salt, releasing CO₂ gas.
Wetting: Lightly mist the NaHCO₃/acid mixture with deionized water using a spray bottle. Observe for effervescence. The cessation of bubbling indicates the primary neutralization is complete.
Collection: Use a non-sparking, anti-static plastic scoop to transfer the neutralized slurry into a designated hazardous waste container.
Self-Validation (pH Testing): Swab the spill area with a damp piece of universal pH indicator paper. A reading of pH 7.0–7.5 validates that no residual acid remains. If the pH is < 6.0, repeat steps 3-5.
Synthetic Integration Workflow
Step-by-step synthetic workflow for the safe integration of the acid into API development.
Step-by-Step Methodology: Amide Coupling Protocol
Objective: To synthesize an API intermediate via the amide coupling of 2,3-Difluoro-6-isopropoxybenzoic acid with a primary amine.
Self-Validating Principle: The workflow integrates in-process Liquid Chromatography-Mass Spectrometry (LC-MS) to quantitatively verify the conversion of the hazardous starting material into the stable target amide.
Reagent Preparation: In a chemical fume hood, accurately weigh 1.0 equivalent (eq) of 2,3-Difluoro-6-isopropoxybenzoic acid (MW: 216.18 g/mol ) into an oven-dried, argon-purged reaction flask.
Solvation: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
Activation: Add 1.2 eq of HATU (coupling reagent) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: HATU converts the stable carboxylic acid into a highly reactive O-7-azabenzotriazol-1-yl active ester, preventing the formation of unreactive carboxylate salts.
Coupling: Slowly add 1.1 eq of the target primary amine. Stir for 2 hours at room temperature.
Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The protocol is validated to proceed only when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 215[M-H]⁻ peak (starting acid) and the appearance of the desired amide mass.
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze any residual active ester and neutralize trace acids. Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Comprehensive Technical Guide: Acidity & pKa Profile of 2,3-Difluoro-6-isopropoxybenzoic Acid
Executive Summary Compound: 2,3-Difluoro-6-isopropoxybenzoic acid CAS: 1917346-66-7 Core Physicochemical Insight: This molecule exhibits a distinct acidity profile driven by the "Ortho Effect," where the steric bulk of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 2,3-Difluoro-6-isopropoxybenzoic acid
CAS: 1917346-66-7
Core Physicochemical Insight: This molecule exhibits a distinct acidity profile driven by the "Ortho Effect," where the steric bulk of the 6-isopropoxy group and the 2-fluoro substituent force the carboxyl moiety out of planarity with the aromatic ring.[1] This Steric Inhibition of Resonance (SIR), combined with the strong inductive electron-withdrawing effects of the fluorine atoms, results in a pKa significantly lower than benzoic acid.
Estimated Aqueous pKa:2.45 ± 0.30Therapeutic Relevance: As a likely intermediate in the synthesis of ROR
modulators or similar anti-inflammatory agents, understanding this acidity is critical for optimizing salt selection, solubility profiling, and lipophilicity (LogD) modulation.
Part 1: Structural Analysis & Theoretical Acidity
To accurately estimate the pKa without a direct experimental dataset, we must deconstruct the molecule using the Hammett equation principles and the ortho-substituent effect.
Structural Dissection
The acidity of benzoic acid (pKa 4.[2]20) is modified by three key substituents in this molecule:
2-Fluoro (Ortho): Strong Inductive withdrawing group (-I). Increases acidity.[3]
3-Fluoro (Meta): Inductive withdrawing group (-I). Increases acidity.[3]
6-Isopropoxy (Ortho): Bulky alkoxy group. Normally electron-donating via resonance (+R), but in the ortho position, steric effects dominate.
The "Double Ortho" Effect (Steric Inhibition of Resonance)
The most critical factor here is the 2,6-disubstitution pattern.
Mechanism: The 2-Fluoro and 6-Isopropoxy groups create a "steric shell" that forces the carboxylic acid group to rotate ~90° perpendicular to the phenyl ring plane to minimize steric clash.
Electronic Consequence: This rotation breaks the
-conjugation between the phenyl ring and the carboxyl group. The phenyl ring can no longer donate electron density into the carbonyl via resonance (which normally stabilizes the neutral acid form).
Net Result: The destabilization of the neutral acid ground state, combined with the strong -I (inductive withdrawing) effect of the Fluorines and the Oxygen (of isopropoxy), leads to a significant increase in acidity (lower pKa).
Comparative pKa Prediction
We derive the value by triangulating known analogs:
For lipophilic acids like 2,3-Difluoro-6-isopropoxybenzoic acid, aqueous solubility is often too low for direct titration. The industry-standard protocol involves Potentiometric Titration in Cosolvent Systems followed by Yasuda-Shedlovsky Extrapolation .
Workflow Diagram
The following diagram outlines the self-validating workflow for determining the pKa.
Caption: Standardized workflow for pKa determination of lipophilic APIs using cosolvent extrapolation.
Detailed Protocol (Potentiometry)
Equipment: Sirius T3 or Mettler Toledo Titrator.
Reagents: 0.1M KOH (Carbonate-free), 0.1M HCl, Methanol (HPLC grade).
Calibration: Calibrate the pH electrode using the "Four-Plus" parameters to account for slope, intercept, and alkali/acid errors.
Sample Prep: Dissolve accurately weighed sample in the cosolvent (e.g., Methanol) to ensure complete dissolution before adding water.
Titration Runs: Perform titrations at three distinct cosolvent ratios (e.g., 30%, 40%, 50% MeOH/Water v/v).
Why? Single-point measurements in organic solvent cannot be directly converted to aqueous pKa due to dielectric constant shifts.
Yasuda-Shedlovsky Extrapolation:
Use the linear relationship to solve for aqueous pKa:
corresponds to pure water (approx 0.0128) is the true aqueous pKa.
Part 3: Implications for Drug Development
Solubility & LogD Profile
With a pKa of ~2.45, this compound is a strong organic acid .
Stomach (pH 1.2): Predominantly neutral (Unionized). High permeability, low solubility.
Intestine (pH 6.8): 99.9% Ionized (Anionic). High solubility, potentially lower passive permeability unless specific transporters are involved.
LogD Shift: The LogD will drop precipitously above pH 3.0.
Salt Selection Strategy
Due to the low pKa (2.45), weak bases (like Magnesium or Calcium hydroxide) may risk disproportionation in acidic environments.
Recommended Counter-ions: Strong bases are required to ensure stable salt formation.
Sodium (Na+): Standard first choice.
Tromethamine (Tris): Good for buffering capacity.
Meglumine: Excellent for enhancing wetting properties of lipophilic acids.
Chemical Stability
The 2,6-disubstitution provides steric protection to the carbonyl carbon, likely making the ester/amide derivatives of this acid highly resistant to hydrolysis (steric hindrance of nucleophilic attack).
References
Ortho Effect & Steric Inhibition
Mechanism of action of ortho-substituted benzoic acids.[1] Wikipedia. Link
Substituent Effects on Acidity.[6][7] Chemistry LibreTexts. Link
pKa Methodologies (Yasuda-Shedlovsky)
Leesment, A., et al. "Quantifying acidity in heterogeneous systems: biphasic pKa values." J. Phys. Org. Chem. 2019. Link
Avdeef, A., et al. "PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis. Link
Comparative Data Sources
pKa of 2,3-difluorobenzoic acid (2.[8]88) and 2,6-difluorobenzoic acid (2.13). BenchChem & Sigma-Aldrich Data Sheets. Link
pKa of 2-isopropoxybenzoic acid (4.24). Stenutz Benzoic Acid Data. Link
Thermal stability profile of 2,3-Difluoro-6-isopropoxybenzoic acid
Thermal Stability Profile of 2,3-Difluoro-6-isopropoxybenzoic Acid Document Type: Technical Characterization Guide Version: 1.0 Target Audience: Process Chemists, Analytical Scientists, and Drug Development Leads Part 1:...
Author: BenchChem Technical Support Team. Date: March 2026
Thermal Stability Profile of 2,3-Difluoro-6-isopropoxybenzoic Acid
Document Type: Technical Characterization Guide
Version: 1.0
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Leads
Part 1: Executive Summary
2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) represents a class of "sterically congested" benzoic acid derivatives often utilized as intermediates in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals.
Unlike simple benzoic acids, this molecule exhibits a non-linear thermal stability profile driven by the 2,6-disubstitution pattern . The juxtaposition of an electron-withdrawing fluorine atom at position 2 and a bulky, electron-donating isopropoxy group at position 6 creates a "push-pull" electronic environment combined with significant steric strain.
Storage Directive: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Avoid contact with transition metals (Cu, Ag, Fe) which drastically lower the decarboxylation barrier.
Part 2: Molecular Stability Analysis
To understand the thermal behavior of this compound, one must look beyond simple melting points and analyze the Ortho-Effect .
Steric Inhibition of Resonance
In a standard benzoic acid, the carboxyl group (-COOH) is coplanar with the benzene ring, maximizing resonance stabilization.
In 2,3-Difluoro-6-isopropoxybenzoic acid: The bulky isopropoxy group at position 6 physically forces the carboxyl group out of the plane of the aromatic ring.
Consequence: This de-conjugation weakens the
bond, significantly lowering the activation energy required for homolytic or heterolytic cleavage (decarboxylation).
Electronic Activation
Fluorine (C2, C3): Inductively withdraws electron density, increasing the acidity of the carboxyl proton.
Isopropoxy (C6): Donates electron density via resonance (mesomeric effect) into the ring.
Net Effect: The molecule is primed for protodecarboxylation . Upon heating, the proton can transfer to the ring carbon (ipso-position), facilitating the loss of
.
Part 3: Experimental Characterization Protocols
Standard melting point apparatus is insufficient for this compound due to the proximity of melting and decomposition events. The following self-validating protocols are required.
Warning: If the endotherm is immediately followed by an exotherm (or overlaps), the substance is decomposing during melting.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify decarboxylation kinetics.
Sample Prep: Load 5–10 mg into a platinum or alumina crucible.
Method: Ramp 10°C/min from 30°C to 300°C.
Success Criteria (Self-Validation):
Calculate theoretical mass loss for decarboxylation:
If the TGA step shows a weight loss of ~20.3% , the degradation is confirmed as pure decarboxylation. If weight loss is >25%, simultaneous side-reactions (ether cleavage) are occurring.
Protocol C: Accelerated Stability Testing (HPLC)
Objective: Determine shelf-life and catalytic sensitivity.
Condition
Duration
Purpose
40°C / 75% RH
2 Weeks
Standard ICH stress testing.
60°C (Dry)
48 Hours
Thermal stress baseline.
Solution (MeOH) + Cu(I)
24 Hours
Critical: Test for metal-catalyzed decarboxylation.
Part 4: Visualized Degradation Mechanism
The following diagram illustrates the workflow for characterizing the stability and the mechanistic pathway of the primary degradation mode.
Figure 1: Characterization workflow and decarboxylation mechanism. Note the catalytic shortcut (red arrow) facilitated by transition metals.
Part 5: Storage & Handling Directives
Based on the theoretical and analog-derived profile, the following handling procedures are mandatory to maintain scientific integrity of the material.
Temperature Control:
Strict Limit: Do not heat above 60°C during drying processes (e.g., rotary evaporation or vacuum oven).
Drying: Use vacuum drying at ambient temperature (
) to remove solvents. Avoid oven drying.
Chemical Compatibility:
Avoid: Iron (rust), Copper, and Silver equipment. Use glass-lined or Hastelloy reactors for scale-up.
Base Sensitivity: While the salt form (carboxylate) is generally more stable than the free acid, strong heating of the salt in protic solvents can still induce decarboxylation.
Emergency Response (Spill/Fire):
In case of fire, the material may release Hydrogen Fluoride (HF) and CO2 .
Use CO2 or dry chemical extinguishers; avoid water jets that may spread the fluorinated material.
References
Goossen, L. J., et al. (2009). Protodecarboxylation of 2,6-Disubstituted Benzoic Acids. Journal of Organic Chemistry.[1] (Contextual grounding for mechanism).
Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of carboxylic acids.[2] Journal of the American Chemical Society. (Foundational reference for metal sensitivity).
Synthesis Protocols for 2,3-Difluoro-6-isopropoxybenzoic Acid
Application Note: Process Development Guide Executive Summary This guide details the optimized synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid , a highly functionalized aromatic building block often utilized in the de...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Development Guide
Executive Summary
This guide details the optimized synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid , a highly functionalized aromatic building block often utilized in the development of agrochemicals (e.g., dicamba analogs) and pharmaceuticals requiring fluorinated scaffolds.
While nucleophilic aromatic substitution (
) on polyfluorinated benzoates is a possible route, it often suffers from regioselectivity issues and expensive starting materials. The protocol defined herein utilizes a Directed Ortho-Metalation (DoM) strategy starting from the commercially abundant 3,4-difluorophenol. This route offers superior regiocontrol, cost-efficiency, and scalability.
Retrosynthetic Analysis & Strategy
The synthesis relies on the synergistic directing effects of the fluorine and isopropoxy substituents. The position adjacent to both the fluorine (C3) and the alkoxy group (C4) in the precursor is the most acidic site, allowing for highly regioselective lithiation.
Mechanistic Logic[1]
Precursor Assembly: Protection of 3,4-difluorophenol as the isopropyl ether.
Regioselective Lithiation: The C2 proton (in the phenol numbering) is flanked by an electronegative fluorine and a coordinating oxygen atom. This creates a "kinetic sink" for lithiation, ensuring the metal installs exclusively at the position required to generate the 2,3,6-substitution pattern upon carboxylation.
Figure 1: Retrosynthetic disconnection revealing the Directed Ortho-Metalation (DoM) strategy.
Detailed Experimental Protocols
Step 1: Synthesis of 1,2-Difluoro-4-isopropoxybenzene
Objective: Convert the phenol to the isopropyl ether to enable DoM and protect the oxygen.
Inertion: Flame-dry a 1 L 3-neck flask and flush with Argon.
Dissolution: Dissolve 1,2-difluoro-4-isopropoxybenzene (40.0 g, 232 mmol) in anhydrous THF (400 mL). Cool to
(dry ice/acetone bath).
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 102 mL, 255 mmol) dropwise via syringe pump over 45 minutes. Maintain internal temperature below
.
Scientist's Note: The position between the F and O-iPr is highly activated. A color change (often to yellow/orange) indicates formation of the aryl-lithium species.
Maturation: Stir at
for 1 hour to ensure complete metalation.
Carboxylation:
Method A (Gaseous): Bubble dried
gas through the solution for 30 mins.
Method B (Solid): Cannulate the reaction mixture onto an excess of crushed dry ice in a separate flask. (Preferred for scale to avoid clogging).
Quench: Allow the mixture to warm to room temperature. Quench carefully with 2M HCl (200 mL) until pH < 2.
Isolation:
Extract with Ethyl Acetate (
mL).
Critical Purification Step: Extract the organic layer with saturated
solution ( mL). The product moves to the aqueous phase; non-acidic impurities remain in the organic phase.[3]
Acidify the combined aqueous extracts with conc. HCl to precipitate the product.
Filter the white solid, wash with cold water, and dry.
Figure 2: Process workflow for the lithiation-carboxylation sequence.
Analytical Characterization (Expected)
To validate the synthesis, confirm the following spectral features.
NMR (400 MHz, ):
11.0–13.0 (br s, 1H, ).
7.1–7.3 (m, 1H, Ar-H, C4).
6.6–6.8 (m, 1H, Ar-H, C5).
4.5 (sept, 1H, ).
1.3 (d, 6H, ).
Note: The splitting pattern of the aromatic protons will show complex coupling due to F-H interactions (
, ).
NMR: Two distinct signals corresponding to C2 and C3 fluorines.
Mass Spectrometry (ESI-):
calculated for : 215.05.
Safety & Handling
Hydrofluoric Acid Potential: While this protocol does not use HF, combustion or extreme thermal decomposition of fluorinated aromatics can release HF.
Organolithiums: n-Butyllithium is pyrophoric. Ensure all glassware is oven-dried and the atmosphere is inert (Argon/Nitrogen). Have a Class D fire extinguisher available.
Skin Sensitization: Benzoic acid derivatives can be irritants. Use standard PPE (gloves, goggles, lab coat).
References
Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.[3] Retrieved from
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Application Note: Regioselective Synthesis of 2,3-Difluoro-6-isopropoxybenzoic Acid via Nucleophilic Aromatic Substitution
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized fluorinated buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of highly functionalized fluorinated building blocks is a critical pathway in the development of modern agrochemicals and active pharmaceutical ingredients (APIs). This application note details a robust, regioselective protocol for the synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7)[1]. By leveraging the inherent electronic and steric properties of 2,3,6-trifluorobenzoic acid, this method utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism to selectively displace the fluorine atom at the C-6 position, yielding a high-purity product suitable for downstream cross-coupling or amidation workflows.
Mechanistic Rationale & Regioselectivity
As a Senior Application Scientist, it is vital to understand why a reaction proceeds as it does, rather than just following a recipe. The success of this protocol relies on the precise control of regioselectivity during the SNAr reaction.
The Causality of Regiocontrol
The starting material, 2,3,6-trifluorobenzoic acid, possesses three potential sites for nucleophilic attack. However, the aromatic ring is primed for highly specific nucleophilic substitution due to a combination of electronic activation and steric differentiation[2]:
Electronic Activation: The carboxylic acid group (-COOH) is a strong electron-withdrawing group (EWG). It activates the ortho (C-2 and C-6) and para (C-4, which is unsubstituted here) positions towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.
Steric Differentiation: While both C-2 and C-6 are ortho to the activating -COOH group, their steric environments are vastly different. The C-2 position is flanked by the bulky carboxylate group and the fluorine atom at C-3. In contrast, the C-6 position is adjacent only to the carboxylate group and a small hydrogen atom at C-5.
Nucleophile Bulk: By utilizing the bulky isopropoxide anion as the nucleophile, the steric clash at the C-2 position becomes insurmountable under standard conditions. Consequently, the substitution is driven exclusively to the C-6 position, ensuring excellent regioselectivity[3].
Reagent Selection
Base (Sodium Hydride): NaH is selected over weaker bases (like K2CO3) to ensure the quantitative, irreversible deprotonation of both the carboxylic acid and the isopropanol.
Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the isopropoxide ion and accelerating the SNAr process.
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the critical in-process controls (IPCs) that make this a self-validating system.
Caption: Workflow for the regioselective SNAr synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid.
Materials and Stoichiometry
To ensure reproducibility, all quantitative data has been normalized to a 10.0 g scale of the starting material.
Table 1: Reaction Stoichiometry and Material Requirements
Reagent / Material
MW ( g/mol )
Equivalents
Amount (10g Scale)
Function
2,3,6-Trifluorobenzoic Acid
176.09
1.00
10.0 g
Electrophilic Substrate
Isopropanol (Anhydrous)
60.10
1.50
5.12 g (6.5 mL)
Nucleophile Precursor
Sodium Hydride (60% in oil)
24.00
2.50
5.68 g
Strong Base
N,N-Dimethylformamide (DMF)
73.09
-
100 mL
Polar Aprotic Solvent
Hydrochloric Acid (2M)
36.46
-
~40 mL
Quench / Acidification
Ethyl Acetate (EtOAc)
88.11
-
150 mL
Extraction Solvent
Step-by-Step Methodology
This protocol is designed as a self-validating system. The specific sequence of addition prevents the premature degradation of the starting material, while the acid-base workup inherently purifies the target carboxylic acid from neutral impurities.
Step A: Setup and Sequential Deprotonation
Preparation: Purge a 500 mL 3-neck round-bottom flask with Argon. Equip the flask with a magnetic stirrer, a temperature probe, and a reflux condenser vented to a bubbler (to monitor H2 evolution).
Co-dissolution: Charge the flask with 10.0 g of 2,3,6-trifluorobenzoic acid (56.8 mmol) and 5.12 g of anhydrous isopropanol (85.2 mmol). Add 100 mL of anhydrous DMF. Stir until a clear solution is obtained.
Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.
Base Addition: Carefully add 5.68 g of NaH (60% dispersion in mineral oil, 142.0 mmol) in small portions over 30 minutes.
Causality Note: By co-dissolving the acid and the alcohol, the portion-wise addition of NaH first selectively deprotonates the highly acidic carboxylic acid (pKa ~2-3), forming the unreactive sodium carboxylate. The remaining NaH then deprotonates the isopropanol (pKa ~16.5) to generate the nucleophile in situ. This prevents the highly basic NaH from causing unwanted side reactions with the fluorinated ring before the nucleophile is ready.
Step B: SNAr Reaction
Heating: Once hydrogen evolution ceases, remove the ice bath and gradually heat the reaction mixture to 60 °C.
Incubation: Maintain the temperature at 60 °C with vigorous stirring for 4 to 6 hours. The reaction mixture will transition to a deep yellow/amber color as the Meisenheimer intermediate forms and resolves.
Step C: In-Process Control (IPC)
Sampling: After 4 hours, withdraw a 0.1 mL aliquot. Quench it into 1 mL of 0.1M HCl, extract with 1 mL of Acetonitrile, and analyze via HPLC (UV at 254 nm).
Validation: The reaction is deemed complete when the peak corresponding to 2,3,6-trifluorobenzoic acid is <2% relative to the product peak. If incomplete, continue heating and re-sample after 1 hour.
Step D: Self-Validating Workup and Isolation
Quenching: Cool the reaction to room temperature. Slowly pour the mixture into 300 mL of crushed ice/water to safely quench any residual NaH or alkoxide.
Alkaline Wash (Crucial Step): Wash the basic aqueous mixture (pH ~10-11) with Methyl tert-butyl ether (MTBE) or Hexanes (2 × 100 mL).
Causality Note: At this high pH, the product exists as a water-soluble sodium carboxylate. Washing with an organic solvent removes the mineral oil (from the NaH) and any unreacted isopropanol or neutral organic byproducts. Discard the organic washes.
Acidification: Cool the aqueous layer to 5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. The product, 2,3-difluoro-6-isopropoxybenzoic acid , will precipitate as a white/off-white solid.
Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the EtOAc layers, wash with brine (50 mL), and dry over anhydrous Na2SO4.
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from Heptane/EtOAc to afford the pure target compound[1].
Process Troubleshooting
Even with a robust protocol, deviations can occur. Use the following diagnostic table to troubleshoot common process issues.
Table 2: Troubleshooting and Process Optimization
Observation / Issue
Mechanistic Cause
Corrective Action
Formation of di-substituted byproducts (e.g., at C-2 and C-6)
Excessive reaction temperature or prolonged heating driving the substitution of the sterically hindered C-2 position.
Maintain temperature strictly at 60 °C. Do not exceed 70 °C. Quench immediately upon IPC confirmation of >98% conversion.
Incomplete conversion / Stalled reaction
Moisture in the solvent or environment quenching the isopropoxide nucleophile back to isopropanol.
Ensure DMF and Isopropanol are strictly anhydrous (Karl Fischer titration < 50 ppm). Use a dry Argon atmosphere.
Poor yield after extraction
Product remains in the aqueous layer due to insufficient protonation of the carboxylate.
Verify the aqueous layer is strictly at pH 2.0 before extraction. Use a pH meter, not just indicator paper.
Oily residue in final product
Mineral oil from the NaH dispersion was not completely removed during the alkaline wash.
Perform rigorous MTBE washes (at least 2x) of the alkaline aqueous phase before acidification.
References
1917346-66-7 | 2,3-Difluoro-6-isopropoxybenzoic acid - ChemScene
ChemScene. Provides structural validation, SMILES, and physicochemical property standards for the target compound (CAS 1917346-66-7).
URL:[1]
Ethyl 2,3,6-trifluorobenzoate | 773134-90-0 | Benchchem
BenchChem. Details the chemical reactivity of the trifluorobenzoate ring, confirming it is highly deactivated towards electrophilic attack but primed for nucleophilic substitution, and outlines the regioselectivity influenced by activating groups.
URL:[2]
Buy 2,3,6-Trifluorobenzoic acid | 2358-29-4 - Smolecule
Smolecule. Discusses the regioselectivity principles in nucleophilic fluorination and substitution specific to the 2,3,6-trifluorobenzoic acid scaffold.
URL:[3]
Author: BenchChem Technical Support Team. Date: March 2026
[label="2,3-Difluoro-
Caption: Two-step synthetic workflow for generating fluorinated benzamides.
Caption: Mode of action for fluorinated benzamide fungicides targeting Complex II.
Conclusion
The strategic employment of 2,3-Difluoro-6-isopropoxybenzoic acid allows agrochemical developers to precisely engineer the pharmacokinetic and pharmacodynamic profiles of new active ingredients. By utilizing the optimized, mild synthetic protocols outlined above, researchers can avoid common pitfalls like ether cleavage, ensuring high-yield access to conformationally optimized, metabolically stable benzamide libraries.
References
Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Fluoride Research. Available at: [Link]
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Available at: [Link]
Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future. MDPI. Available at:[Link]
Application
Application Notes & Protocols: Strategic Coupling Reactions of 2,3-Difluoro-6-isopropoxybenzoic Acid
Introduction: The Strategic Advantage of a Fluorinated Building Block In the landscape of modern medicinal chemistry and materials science, the rational design of molecules hinges on the use of building blocks that impar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the rational design of molecules hinges on the use of building blocks that impart desirable physicochemical and biological properties. 2,3-Difluoro-6-isopropoxybenzoic acid is a premier example of such a scaffold. The strategic placement of its functional groups offers a powerful toolkit for molecular architects.
The dual fluorine atoms act as potent electron-withdrawing groups, which can significantly alter the acidity and electronic nature of the aromatic ring. This fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and fine-tune lipophilicity to optimize pharmacokinetics.[1][2][3] The ortho-isopropoxy group, besides influencing conformation, serves as a powerful directing group for selective chemical transformations.
This guide provides an in-depth exploration of key coupling reactions involving 2,3-Difluoro-6-isopropoxybenzoic acid, moving beyond simple procedural lists to explain the causality behind methodological choices. The protocols described herein are designed to be robust and reproducible, providing researchers with the tools to effectively leverage this versatile building block in their synthetic campaigns.
Amide Bond Formation: The Foundational Coupling
The most direct and fundamental transformation of a carboxylic acid is its conversion to an amide. This reaction is central to the synthesis of a vast number of pharmaceuticals and bioactive compounds. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral amines are used.
Mechanistic Insight: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Amide coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[4][5] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the thermodynamically stable amide bond.[6]
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize an amide derivative from 2,3-Difluoro-6-isopropoxybenzoic acid and a primary or secondary amine.
Materials:
2,3-Difluoro-6-isopropoxybenzoic acid (1.0 eq)
Amine (primary or secondary, 1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIEA, 3.0 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate (EtOAc), Water, Brine
Magnesium sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-Difluoro-6-isopropoxybenzoic acid.
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
Add the corresponding amine (1.1 eq) followed by DIEA (3.0 eq).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Scientist's Note: The choice of base is crucial. DIEA is a non-nucleophilic, sterically hindered base that effectively scavenges the acid produced during the reaction without competing as a nucleophile. The use of 3 equivalents ensures the reaction medium remains basic, which is optimal for HATU efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
While amide coupling modifies the carboxylic acid group directly, palladium-catalyzed reactions offer powerful methods to form new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. For a substrate like 2,3-Difluoro-6-isopropoxybenzoic acid, this typically requires prior conversion of a C-H bond to a C-Halogen or C-Triflate bond to serve as the electrophilic partner in the coupling.
Mechanistic Insight: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, share a common mechanistic framework.[7][8] The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation , where an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center. The final step is reductive elimination , where the two organic partners are coupled to form a new C-C bond, regenerating the active Pd(0) catalyst.[9][10]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Application Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol assumes the starting material is a brominated version of the title compound, for example, 4-Bromo-2,3-difluoro-6-isopropoxybenzoic acid.
Objective: To couple an aryl or vinyl boronic acid with the brominated benzoic acid derivative.
In a Schlenk flask, combine the brominated benzoic acid (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Acidify the mixture with 1M HCl to pH ~3-4, which will protonate the carboxylic acid product.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify via flash chromatography or recrystallization.
Scientist's Note: The base (Na₂CO₃) is critical for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[8] Using a degassed solvent mixture is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Choice depends on substrate reactivity; Pd(dppf)Cl₂ is often more robust for challenging substrates.
Base
Na₂CO₃, K₂CO₃, Cs₂CO₃
Carbonates are standard; Cs₂CO₃ is stronger and can be effective for less reactive halides.
Solvent
Dioxane/H₂O, Toluene/H₂O, DME
The aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.
Temperature
80-110 °C
Sufficient thermal energy is required to drive the oxidative addition and reductive elimination steps.
Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H bond functionalization.[12] In 2,3-Difluoro-6-isopropoxybenzoic acid, both the carboxylate (formed in situ) and the isopropoxy group are potent directed metalation groups (DMGs). These groups coordinate to a strong organolithium base, directing deprotonation to an adjacent ortho position.[13][14][15]
Mechanistic Rationale and Regiocontrol
The lithium atom of a strong base like s-BuLi or LDA coordinates to the heteroatoms of the DMGs (oxygen atoms of the carboxylate and isopropoxy group). This pre-complexation lowers the kinetic barrier for deprotonation of the nearest C-H bond, leading to the formation of an aryllithium intermediate.[12][16] This intermediate can then be trapped with a wide variety of electrophiles (E⁺). For the title compound, deprotonation is expected to occur at the C5 position, which is ortho to the isopropoxy group.
Caption: Logical flow of a Directed ortho-Metalation (DoM) reaction.
General Protocol: ortho-Litiation and Electrophilic Quench
Objective: To introduce an electrophile at the C5 position of 2,3-Difluoro-6-isopropoxybenzoic acid.
Materials:
2,3-Difluoro-6-isopropoxybenzoic acid (1.0 eq)
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexanes, 2.2 eq)
To a flame-dried, three-neck flask under argon, add the benzoic acid and dissolve in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add TMEDA (2.2 eq) via syringe.
Slowly add s-BuLi (2.2 eq) dropwise over 20 minutes, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the aromatic ring.
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
Add a solution of the chosen electrophile (1.5 eq) in anhydrous THF dropwise.
Continue stirring at -78 °C for another hour, then allow the reaction to warm slowly to room temperature.
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Acidify with 1M HCl and extract the product with ethyl acetate.
Dry the organic layer, concentrate, and purify by column chromatography.
Scientist's Note: This reaction is highly sensitive to moisture and air. Strict anhydrous and inert techniques are mandatory for success. TMEDA is used to break up the oligomeric aggregates of s-BuLi, increasing its basicity and reactivity.[15]
Conclusion
2,3-Difluoro-6-isopropoxybenzoic acid is a highly valuable and versatile building block. By understanding the distinct reactivity of its functional groups, researchers can strategically apply a range of coupling reactions to achieve diverse synthetic goals. Standard amide couplings provide a direct route to a vast chemical space, while palladium-catalyzed cross-couplings and directed ortho-metalation offer precise control over the modification of the aromatic core. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to unlock the full synthetic potential of this powerful intermediate.
References
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. 1
Anonymous. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. 7
Anonymous. Fluorine in drug discovery: Role, design and case studies. 17
Pérez-Temprano, M. H., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. 8
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. 9
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. 2
Lin, C. L., et al. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate. 18
Böhm, H. J., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. 3
Phelps, M., & Wang, J. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. 19
Pérez-Temprano, M. H., et al. (2013, July 12). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. ACS Publications. 10
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. 13
Anonymous. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. 20
Anonymous. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. 21
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006, February 16). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. 14
He, J., et al. (2019, November 14). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. 23
Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. 12
Szostak, M., et al. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. PMC. 24
Myers, A. G. ortho metalation. Andrew G Myers Research Group. 16
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. 25
Anonymous. (2014, April). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation). Fluorine notes. 26
Elsayed, M. S. A., et al. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. 11
Guedes, G. P., et al. (2018, September 23). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. 33
Walker, S. D., et al. (2005, April 6). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. 34
Technical Synthesis Guide: Quinolone Scaffolds from 2,3-Difluoro-6-isopropoxybenzoic Acid
This Application Note details the high-efficiency synthesis of 5-isopropoxy-8-fluoroquinolone scaffolds using 2,3-Difluoro-6-isopropoxybenzoic acid as the primary building block. This protocol utilizes the Grohe-Heberle...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the high-efficiency synthesis of 5-isopropoxy-8-fluoroquinolone scaffolds using 2,3-Difluoro-6-isopropoxybenzoic acid as the primary building block.
This protocol utilizes the Grohe-Heberle methodology, the industry standard for fluoroquinolone construction, optimized for regioselective cyclization.
Executive Summary & Mechanism
The transformation of 2,3-Difluoro-6-isopropoxybenzoic acid (CAS 1917346-66-7) into a quinolone core presents a specific regiochemical challenge. The starting material possesses two potential leaving groups ortho to the carboxylic acid: a fluorine atom at C2 and an isopropoxy group at C6.
Mechanistic Insight: In Nucleophilic Aromatic Substitution (
) reactions required for the Grohe-Heberle cyclization, the fluoride ion is a significantly better leaving group than the alkoxide, particularly when activated by the ortho-carbonyl group. Consequently, cyclization will proceed selectively via the displacement of the C2-Fluorine , yielding an 8-fluoro-5-isopropoxy-4-oxoquinoline-3-carboxylate scaffold. This 5-alkoxy substitution pattern is valuable for modulating lipophilicity and solubility in next-generation antibacterial candidates.
Retrosynthetic Pathway
The synthesis is disconnected into three critical phases: Activation, Chain Extension, and Cyclization.
Figure 1: Strategic workflow for the conversion of 2,3-difluoro-6-isopropoxybenzoic acid to the quinolone core.
Experimental Protocol
Phase 1: Activation and C-Acylation (The Magnesium Enolate Route)
Direct acylation of magnesium malonates is superior to lithium enolates for fluorinated substrates, preventing side reactions (defluorination).
Reagents & Stoichiometry
Component
Equiv.
Role
Starting Material
1.0
Substrate
Thionyl Chloride ()
1.5
Chlorinating Agent
DMF
0.05
Catalyst
Magnesium Ethoxide
1.2
Lewis Acid / Base
Diethyl Malonate
1.2
C2-Source
Toluene / THF
-
Solvent System
Step-by-Step Methodology
Acid Chloride Formation:
Charge a dry reactor with 2,3-Difluoro-6-isopropoxybenzoic acid (1.0 eq) and anhydrous Toluene (10 V).
Add catalytic DMF (0.05 eq).
Slowly add
(1.5 eq) at room temperature.
Heat to 70°C for 2-3 hours. Monitor by TLC (quench aliquot with MeOH; look for methyl ester).
Concentrate under reduced pressure to remove excess
. Re-dissolve in anhydrous THF.
Magnesium Enolate Preparation (In parallel):
In a separate vessel, suspend Magnesium Ethoxide (1.2 eq) in anhydrous THF.
Add Diethyl Malonate (1.2 eq) dropwise at 20-25°C.
Reflux for 1 hour to ensure complete formation of the soluble complex (
).
Condensation:
Cool the enolate solution to -10°C.
Add the Acid Chloride solution dropwise, maintaining internal temperature < 0°C.[1]
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Decarboxylation & Workup:
Quench the reaction with cold 10% aqueous
.
Extract with Ethyl Acetate (3x).
Critical Step: The crude contains the acyl-malonate. To decarboxylate to the
-keto ester, reflux the wet organic layer with a catalytic amount of p-TsOH in water/toluene emulsion for 2 hours, or simply proceed if the spontaneous decarboxylation occurred during acidic quench (monitor by LCMS).
(2.5 eq). Note: NaH (1.2 eq) can be used for faster reaction but requires strictly anhydrous conditions.
Heat to 80-100°C .
Reaction Monitoring: Monitor the disappearance of the Enamine peak by HPLC. The cyclization involves the displacement of the Fluorine at the position ortho to the carbonyl (Original C2).
Safety Note: This step generates stoichiometric Fluoride ions. Ensure glassware is compatible or use plastic/lined reactors if scaling up significantly.
Isolation:
Pour the reaction mixture into ice-water.
Adjust pH to ~7.0 with dilute HCl.
The product, Ethyl 1-cyclopropyl-8-fluoro-5-isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , typically precipitates as a solid.[1][4]
Filter, wash with water and cold ethanol.
Analytical Validation & Troubleshooting
Self-Validating Protocol Checks[1]
Step 1 Completion: The disappearance of the broad -OH stretch of the carboxylic acid (3000-3300
) and appearance of the Acid Chloride C=O (~1770 ) in IR.
Enamine Verification: Before cyclization, checking the NMR is crucial. The vinyl proton of the enamine (
) typically appears as a doublet around 8.0-8.5 ppm, coupling with the NH.
Regiochemistry Confirmation:
1H NMR: The final quinolone should show two aromatic protons (originally C4 and C5 of the ring). They will appear as a doublet of doublets due to F-coupling.
19F NMR: A significant shift in the Fluorine signal will occur upon cyclization. The starting material has two F signals; the product will have only one (at C8).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete activation
Use fresh ; ensure catalytic DMF is added.
Gel formation in Step 2
Polymerization of malonate
Ensure anhydrous conditions; control temperature strictly during amine addition.
Incomplete Cyclization
Temperature too low
Increase DMF temperature to 120°C; switch base to NaH.
Wrong Regioisomer
N/A
Highly unlikely due to electronic activation of C2-F vs C6-OiPr.
Safety & Handling
Fluorine Displacement: The cyclization releases fluoride ions. In acidic workups, this can generate trace HF. Always work in a well-ventilated fume hood and have Calcium Gluconate gel available.
Thionyl Chloride: Highly corrosive and reacts violently with water. Quench waste streams carefully.
Isopropoxy Group Stability: Avoid strongly acidic conditions at high temperatures for extended periods, as the isopropyl ether can cleave to the phenol.
References
Grohe, K., & Heberle, H. (1987). Verfahren zur Herstellung von 4-Chinolincarbonsäure-Derivaten. Liebigs Annalen der Chemie. (The foundational text for the malonate/cyclo-acylation route).
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link
Organic Syntheses. (1993). Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylate. Org. Synth. Coll. Vol. 8, p. 274. Link
BenchChem. (2025).[2][5] Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene. (Analogous
Application Note: Regioselective Synthesis of 2,3-Difluoro-6-isopropoxybenzoic Acid
This Application Note is structured to guide researchers through the high-precision synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid . Unlike generic protocols, this guide prioritizes the Directed Ortho Metalation (DoM...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the high-precision synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid . Unlike generic protocols, this guide prioritizes the Directed Ortho Metalation (DoM) strategy, which is the most reliable method to achieve the specific 1,2,3,4-substitution pattern required for this molecule, avoiding the regiochemical mixtures common in nucleophilic aromatic substitution (S_NAr) routes.
Introduction & Retrosynthetic Analysis
Target Molecule: 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7)
Primary Application: Key intermediate in the synthesis of kinase inhibitors and agrochemical actives.
The Regiochemistry Challenge
The synthesis of polyfluorinated benzoic acids is often plagued by regioselectivity issues.
S_NAr Route (Not Recommended): Attempting to install the isopropoxy group via nucleophilic substitution on 2,3,6-trifluorobenzoic acid often leads to a mixture of the 6-isopropoxy (target) and 2-isopropoxy (impurity) isomers. The 2-position is electronically activated by the adjacent fluorine at C3, making it a competitive electrophilic site.
DoM Route (Recommended): The Directed Ortho Metalation strategy utilizes the synergistic directing effects of the fluorine and alkoxy groups. By starting with 3,4-difluoroisopropoxybenzene , lithiation is exclusively directed to the C2 position (relative to the ring numbering of the ether), which corresponds to the C6 position in the final acid. This position is flanked by an oxygen lone pair and a fluorine atom, making it the most acidic site (C-H acidity enhanced by inductive effects).
Reaction Pathway
The protocol follows a two-step sequence:
O-Alkylation: Conversion of 3,4-difluorophenol to 1,2-difluoro-4-isopropoxybenzene.
Carboxylation via DoM: Lithiation with LDA followed by a CO₂ quench.
Caption: Two-step synthetic pathway leveraging Directed Ortho Metalation for regiocontrol.
Reagents & Materials Checklist
Step 1: O-Alkylation
Reagent
Role
Grade/Purity
Notes
3,4-Difluorophenol
Substrate
>98%
Starting material.
2-Bromopropane
Alkylating Agent
>99%
Use slight excess (1.2–1.5 eq).
Potassium Carbonate (K₂CO₃)
Base
Anhydrous, Granular
Grind to fine powder before use to increase surface area.
DMF (N,N-Dimethylformamide)
Solvent
Anhydrous
Water content <0.05% to prevent side reactions.
Step 2: Carboxylation (DoM)
Reagent
Role
Grade/Purity
Notes
1,2-Difluoro-4-isopropoxybenzene
Substrate
Purified from Step 1
Must be dry and free of protic impurities.
LDA (Lithium Diisopropylamide)
Base
2.0 M in THF/Heptane
Critical: Freshly prepared or high-quality commercial solution. Titrate before use if unsure.
THF (Tetrahydrofuran)
Solvent
Anhydrous, Inhibitor-free
Distilled over Na/Benzophenone or from SPS.
Dry Ice (CO₂)
Electrophile
Solid blocks
Clean surface to remove water frost before use.
HCl (Hydrochloric Acid)
Quench
2N Aqueous
For protonation of the carboxylate salt.
Detailed Experimental Protocol
Phase 1: Synthesis of 1,2-Difluoro-4-isopropoxybenzene
Objective: Protect the phenol and install the isopropoxy directing group.
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
Dissolution: Charge the flask with 3,4-difluorophenol (10.0 g, 76.9 mmol) and anhydrous DMF (100 mL). Stir until dissolved.
Base Addition: Add potassium carbonate (21.2 g, 153.8 mmol, 2.0 eq) in a single portion. The suspension may warm slightly.
Wash the combined organics with Water (2 x 100 mL) and Brine (100 mL) to remove DMF.
Dry over MgSO₄, filter, and concentrate under reduced pressure.[3]
Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via short-path distillation or silica plug filtration (eluting with 100% Hexanes).
Objective: Regioselective installation of the carboxylic acid at the C6 position (ortho to isopropoxy, ortho to fluorine).
System Prep: Flame-dry a 3-neck 250 mL RBF under vacuum. Backfill with Argon/Nitrogen. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.
Substrate Solution: Dissolve 1,2-difluoro-4-isopropoxybenzene (5.0 g, 29.0 mmol) in anhydrous THF (60 mL). Inject this into the flask and cool to -78°C (Dry ice/Acetone bath).
Lithiation (The Critical Step):
Add LDA solution (2.0 M, 17.4 mL, 34.8 mmol, 1.2 eq) dropwise via the addition funnel over 20 minutes.
Note: Maintain internal temperature below -70°C.
Aging: Stir the mixture at -78°C for 1 hour . The solution usually turns pale yellow or orange, indicating the formation of the lithiated species.
Electrophile Addition (CO₂ Quench):
Method A (Gas): Bubble anhydrous CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture through a wide-bore needle for 30 minutes while maintaining -78°C.
Method B (Solid - Excess): Add crushed, frost-free Dry Ice (approx. 20 g) directly to the reaction mixture carefully (watch for foaming).
Allow the reaction to warm to room temperature (RT) naturally over 2 hours.
Workup:
The reaction mass will contain the lithium carboxylate salt.
Quench with Water (50 mL).
Wash: Extract the aqueous alkaline layer with Diethyl Ether (2 x 30 mL) to remove unreacted starting material and neutral impurities. Discard the organic layer.
Acidification: Acidify the aqueous layer to pH 1–2 using 2N HCl . The product will precipitate as a white/off-white solid.
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).
Dry combined EtOAc layers over Na₂SO₄, filter, and concentrate.
Crystallization: Recrystallize the crude solid from Heptane/EtOAc or Hexane/DCM to obtain the pure acid.
The success of this protocol relies on the Directed Ortho Metalation (DoM) mechanism.
Directing Groups (DMG): The isopropoxy group (-OiPr) is a moderate DMG that coordinates Lithium. The Fluorine atom is a weak coordinator but a strong inductive withdrawer.
Site Selectivity: The position between the Fluorine (C3 of the ring) and the Isopropoxy (C4 of the ring) is the "sweet spot." It benefits from:
Coordination: Li⁺ complexes with the ether oxygen.
Inductive Acidification: The adjacent Fluorine significantly lowers the pKa of the ortho proton.
Cooperative Effect: Both groups work together to direct lithiation to the specific carbon that becomes C1 in the final benzoic acid numbering.
Caption: Mechanistic flow of the Directed Ortho Metalation (DoM) process.
References
DoM Methodology: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. Link
Analogous Lithiation (Methoxy Variant): Synthesis of 2,3-difluoro-6-methoxybenzaldehyde. ChemicalBook Protocol (derived from Patent US20060173187). Link
Fluorine Directing Effects: Schlosser, M. "The 2,3,5-Trifluorobenzoic Acid Case: A Lesson in Regioselectivity." European Journal of Organic Chemistry, 2001.
Reagent Data: Sigma-Aldrich Product Sheet for 2,3,6-Trifluorobenzonitrile (Precursor alternative). Link
Improving reaction yields of 2,3-Difluoro-6-isopropoxybenzoic acid synthesis
The following technical guide details the optimization of 2,3-Difluoro-6-isopropoxybenzoic acid synthesis. This document is structured as a Tier 3 Technical Support resource, designed to troubleshoot low yields, regiosel...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the optimization of 2,3-Difluoro-6-isopropoxybenzoic acid synthesis. This document is structured as a Tier 3 Technical Support resource, designed to troubleshoot low yields, regioselectivity issues, and purification challenges.
Case ID: OPT-F2-ISO-BENZ | Status: Active | Tier: Advanced Process Chemistry
Core Synthesis Workflow & Mechanistic Overview
The most prevalent synthetic route for this target is the Nucleophilic Aromatic Substitution (SNAr) of 2,3,6-trifluorobenzoic acid (or its ester derivatives) using an isopropoxide nucleophile.
The Challenge: Regioselectivity vs. Reactivity
The starting material, 2,3,6-Trifluorobenzoic acid (2,3,6-TFBA) , possesses three potential sites for nucleophilic attack.
Site A (C-2): Ortho to the Electron Withdrawing Group (EWG) carboxyl/ester. Highly activated but sterically crowded by the adjacent C-3 Fluorine.
Site B (C-6): Ortho to the EWG. Activated and less sterically hindered (adjacent to C-5 Proton). (Target Site)
Site C (C-3): Meta to the EWG. Deactivated relative to ortho positions.
Yield Optimization Goal: Maximize attack at C-6 while suppressing C-2 substitution and bis-substitution (2,6-diisopropoxy).
Reagents: Isopropanol (1.1 equiv), Potassium tert-butoxide (KOtBu) or NaH.
Solvent: THF (for kinetic control) or DMF (for thermodynamic acceleration).
Temperature: -10°C to 0°C (Critical for regiocontrol).
Visual Workflow (Graphviz)
Caption: Figure 1. Reaction pathway highlighting the divergence between the target 6-isopropoxy product and common regioisomeric impurities.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a 50:50 mix of the 2-isopropoxy and 6-isopropoxy isomers."
Diagnosis: Loss of kinetic control.
The C-2 position is electronically highly activated (sandwiched between the EWG carbonyl and the C-3 fluorine). However, it is sterically crowded. At higher temperatures, the reaction overcomes the steric barrier of C-2, leading to a mix.
Corrective Action:
Lower the Temperature: Conduct the addition of the alkoxide at -20°C to -10°C . Maintain this temperature for the first 2 hours before slowly warming to room temperature.
Switch Solvent: If using DMF or DMSO, switch to THF or Toluene . Polar aprotic solvents (DMF/DMSO) accelerate the reaction so much that they erode regioselectivity. THF coordinates with the cation (K+ or Na+), potentially increasing the effective steric bulk of the nucleophile, favoring the less hindered C-6 position.
Base Selection: Use KOtBu in THF. The bulky potassium cation/counter-ion pair can further discourage attack at the crowded C-2 position compared to smaller counter-ions like Lithium.
Issue 2: "My yield is stuck at 60%, and I see unreacted starting material."
Diagnosis: Alkoxide quenching or moisture contamination.
Isopropoxide is a secondary alkoxide and is sensitive to moisture. If your solvent is "wet," the base is quenched to hydroxide, which may cause ester hydrolysis (saponification) instead of substitution, or simply kill the reactivity.
Corrective Action:
Reagent Quality: Ensure Isopropanol is anhydrous. Use freshly sublimed KOtBu or wash NaH with hexane to remove mineral oil.
Stoichiometry: Increase the nucleophile equivalents to 1.2 - 1.3 eq .
Activation: If using the acid directly (not ester), you must use 2.2+ equivalents of base (1 eq to deprotonate COOH, 1+ eq for SnAr). Note: The carboxylate anion deactivates the ring, making SnAr difficult. Always use the ester for higher yields.
Issue 3: "I have a significant amount of 'over-reacted' bis-substituted impurity."
Diagnosis: Concentration effects or temperature spikes.
Once the 6-position is substituted, the ring is still activated enough for the 2-position to react, especially if local concentration of alkoxide is high.
Corrective Action:
Dilution: Run the reaction at a higher dilution (e.g., 10-15 volumes of solvent relative to solute).
Addition Rate: Add the alkoxide solution dropwise to the ester solution. Do not add the ester to the alkoxide. This ensures the ester is always in excess relative to the nucleophile locally.
Issue 4: "Purification is difficult; the isomers co-elute."
Diagnosis: Similar polarity of regioisomers.
The 2-isopropoxy and 6-isopropoxy methyl esters have very similar Rf values on silica.
Corrective Action:
Hydrolyze First: Do not attempt to separate the esters. Proceed directly to the hydrolysis step (LiOH/MeOH/H2O).
Recrystallization: The resulting acids often have different solubility profiles. The 2,3-difluoro-6-isopropoxybenzoic acid can typically be recrystallized from a mixture of Heptane/Ethyl Acetate or Water/Methanol , whereas the impurities remain in the mother liquor.
Optimization Matrix: Experimental Parameters
Parameter
Standard Condition
Optimization for Yield
Optimization for Selectivity
Starting Material
2,3,6-Trifluorobenzoic Acid
Methyl Ester (Essential)
Methyl Ester
Base
NaH (60% in oil)
KOtBu (1M in THF)
Cs2CO3 (Mild, slow)
Solvent
DMF
DMSO (Fastest rate)
THF (Best regiocontrol)
Temperature
25°C
50°C (Risk of impurities)
-10°C -> 0°C
Nucleophile
iPrOH (in situ)
Potassium Isopropoxide (solid)
iPrOH + Base (pre-mixed)
Detailed Protocol: The "High-Fidelity" Route
Objective: Synthesis of Methyl 2,3-difluoro-6-isopropoxybenzoate (Intermediate).
Step 1: Preparation of Reagents
Dry THF over molecular sieves (3Å).
Prepare a solution of Methyl 2,3,6-trifluorobenzoate (1.0 eq) in THF (10 vol). Cool to -10°C under Nitrogen.
Step 2: Nucleophile Formation
In a separate flask, mix Isopropanol (1.2 eq) and THF (5 vol).
Add KOtBu (1.25 eq) portion-wise at 0°C. Stir for 15 min to form Potassium Isopropoxide.
Step 3: Controlled Addition
Transfer the alkoxide solution into the ester solution dropwise over 30-60 minutes via an addition funnel or syringe pump.
Critical: Maintain internal temperature below 0°C during addition.
Technical Support Center: Purification of 2,3-Difluoro-6-isopropoxybenzoic Acid
Welcome to the Technical Support & Troubleshooting Portal for 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7)[1]. This guide is engineered for research scientists and drug development professionals who require...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Portal for 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7)[1]. This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific fluorinated building block.
Rather than a generic overview, this portal provides field-tested Standard Operating Procedures (SOPs) and a targeted Help Desk to resolve specific bottlenecks—such as regioisomer co-elution, ether cleavage, and extraction losses—encountered during the purification of highly lipophilic, heavily substituted benzoic acids.
Part 1: Diagnostic Dashboard & Physicochemical Profile
To purify a molecule effectively, you must exploit its physical properties. The presence of two electron-withdrawing fluorine atoms at the 2 and 3 positions significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid (pKa 4.2) or2[2]. Conversely, the bulky isopropoxy group at the 6-position drastically increases the molecule's lipophilicity, making it prone to "oiling out" in aqueous environments.
Table 1: Quantitative Data & Purification Parameters
Parameter
Value
Causality / Impact on Purification Strategy
Molecular Weight
216.18 g/mol
Determines LCMS target (m/z 215 for [M-H]⁻ in negative ion mode).
Estimated pKa
~3.1 - 3.4
Requires acidification to pH < 2 for full protonation; pH > 7 for full deprotonation.
Lipophilicity (LogP)
~2.8 - 3.2
High lipophilicity causes the free acid to readily partition into organic solvents, complicating standard aqueous precipitation.
TLC Retention ()
~0.35
Value obtained in Hexane/EtOAc (7:3) + 1% AcOH. Without the acid modifier, the compound streaks to the baseline.
Part 2: Standard Operating Procedures (SOP Vault)
Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the integrated validation checks.
Mechanistic Causality: Standard 3 often utilize strong bases like NaOH[3]. However, if your crude mixture contains unreacted ester intermediates (e.g., methyl 2,3-difluoro-6-isopropoxybenzoate), NaOH will hydrolyze the ester into your target acid, artificially inflating your yield with impure starting material. We strictly utilize mild Saturated Sodium Bicarbonate (
) to selectively deprotonate the free acid without cleaving esters.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Deprotonation: Add an equal volume of saturated aqueous
(pH ~8). Stir vigorously for 15 minutes to overcome the mass transfer barrier of the bulky lipophilic acid.
Phase Separation: Separate the layers. Retain the aqueous layer (contains the benzoate salt).
Validation Check 1: Spot the organic layer on a TLC plate. If the UV-active target spot is still present, your aqueous phase is saturated. Add more
and re-extract.
Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 1.5 - 2.0.
Recovery: Because of the isopropoxy group's lipophilicity, the compound may form an oil rather than a clean precipitate. Do not attempt to filter an oil. Instead, back-extract the acidic aqueous layer three times with fresh EtOAc.
Drying: Combine the EtOAc layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Figure 1: Acid-Base Extraction Workflow for 2,3-Difluoro-6-isopropoxybenzoic acid.
Mechanistic Causality: The highly acidic nature of the difluorinated benzoic acid causes strong hydrogen bonding with the free silanol groups on the silica stationary phase. This leads to severe band tailing. Adding 1% v/v Acetic Acid (AcOH) to the mobile phase forces the compound into its protonated, neutral state, ensuring sharp elution peaks.
Column Preparation: Pre-equilibrate the silica gel column with Hexane containing 1% AcOH.
Loading: Dry-load the sample by dissolving it in a minimum amount of Dichloromethane (DCM), adding Celite, and evaporating to a free-flowing powder.
Elution: Run a gradient from 0% to 30% EtOAc in Hexane (maintaining 1% AcOH throughout).
Fraction Analysis:
Validation Check 2 (2D TLC): To ensure the compound isn't degrading on the column, perform a 2D TLC on a purified fraction. Spot the plate, run it, dry it, rotate 90 degrees, and run it again. A single spot on the diagonal confirms chemical stability during chromatography.
SOP 3: Recrystallization (Final Polishing)
Mechanistic Causality:4 is often performed in alcohols[4]. However, heating carboxylic acids in primary alcohols (like Methanol) in the presence of trace acidic impurities can lead to unintended Fischer esterification. A non-nucleophilic solvent system prevents this.
Dissolution: Dissolve the solid in a minimum volume of boiling Toluene.
Precipitation: Slowly add Heptane (anti-solvent) dropwise until slight turbidity persists.
Cooling: Allow to cool to room temperature undisturbed, then transfer to 4°C.
Validation Check 3: Measure the melting point of the dried crystals. A sharp melting point range (< 1.5°C) validates the removal of regioisomers, which typically cause significant melting point depression.
Part 3: The Help Desk (Troubleshooting & FAQs)
Q1: I am losing product in the aqueous layer during the final extraction step. Why?A: The isopropoxy group and the two fluorine atoms significantly increase the lipophilicity of the neutral acid. When you acidify the aqueous layer to pH 1-2, the product may not fully precipitate if the aqueous volume is too large, or it may form a suspended emulsion.
Fix: Do not rely on filtration if the solution turns milky. Immediately back-extract the acidic aqueous layer with EtOAc. The highly lipophilic neutral acid will partition readily into the organic phase.
Q2: My silica column shows co-elution of the 2,4-difluoro regioisomer. How can I separate them?A: Regioisomers of fluorinated aromatic compounds often have nearly identical
values on normal-phase silica due to similar dipole moments.
Fix: Switch to Reverse-Phase Preparative HPLC (C18 column). The hydrophobic stationary phase is highly sensitive to the steric bulk of the isopropoxy group. The 2,3-difluoro isomer will interact differently with the C18 chains compared to the 2,4-difluoro isomer. Use a gradient of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA) to suppress ionization.
Q3: I detected a phenol impurity (2,3-difluoro-6-hydroxybenzoic acid) in my final product. Did my purification degrade the isopropoxy group?A: No. Alkyl aryl ethers like the isopropoxy group are highly stable to the mild acidic (pH 1) and basic (pH 8) conditions used in standard extractions. The presence of the phenol indicates incomplete alkylation during your synthesis phase, or ether cleavage if harsh Lewis acids (e.g.,
, ) were used in upstream steps[5].
Fix: Remove the phenolic impurity by exploiting its higher pKa (~9-10). A carefully buffered extraction at pH 6.5 will keep the benzoic acid (pKa ~3.2) in the aqueous layer as a salt, while the phenol remains protonated and can be washed away in the organic phase.
Figure 2: Chromatography and Prep-HPLC Decision Matrix for Isomer Separation.
Technical Support Center: Recrystallization of 2,3-Difluoro-6-isopropoxybenzoic acid
Executive Summary This guide provides technical direction for the purification of 2,3-Difluoro-6-isopropoxybenzoic acid . Due to the specific electronic and steric effects of the ortho-isopropoxy and vicinal difluoro sub...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides technical direction for the purification of 2,3-Difluoro-6-isopropoxybenzoic acid . Due to the specific electronic and steric effects of the ortho-isopropoxy and vicinal difluoro substitutions, this compound exhibits unique solubility behaviors that distinguish it from simple benzoic acids. The protocols below prioritize the removal of common synthetic impurities, including regioisomers, unreacted 2,3,4-trifluoronitrobenzene derivatives, and hydrolysis by-products.
Part 1: Solvent Selection & Mechanistic Logic
The purification strategy relies on exploiting the lipophilic shift caused by the isopropoxy group while managing the increased acidity induced by the fluorine atoms.
Primary Solvent Systems
System
Solvent Composition
Target Impurities
Mechanism
System A (Recommended)
Ethyl Acetate / n-Heptane
Non-polar by-products, Oily residues
Polarity Gradient: The isopropoxy tail ensures high solubility in EtOAc; Heptane acts as a controlled anti-solvent to precipitate the acid while keeping oily impurities in solution.
System B (Polar)
Ethanol / Water (9:1 to 7:3)
Inorganic salts, Fluoride ions, Polar precursors
Hydrophobic Effect: Water forces the hydrophobic aromatic core to stack and crystallize. Warning: High risk of oiling out if water is added too quickly.
System C (Polymorph Control)
Toluene (Hot)
Regioisomers, Decarboxylated species
Temperature Coefficient: High solubility at boiling (110°C), very low at 0°C. Excellent for rejecting structural isomers.
Why These Solvents?
The Isopropoxy Effect: Unlike methoxy derivatives, the isopropoxy group adds significant steric bulk and lipophilicity. Pure water recrystallization (common for benzoic acid) will fail, resulting in an emulsion. You must use an organic co-solvent.
The Fluorine Effect: The electron-withdrawing fluorines at positions 2 and 3 increase the acidity of the carboxyl group (pKa < 4). Ensure your solvent system is not basic; otherwise, you will form salts that refuse to crystallize.
Best for: Crude material with significant discoloration or oily contaminants.
Dissolution: Place 10.0 g of crude 2,3-Difluoro-6-isopropoxybenzoic acid in a 250 mL round-bottom flask. Add 30 mL of Ethyl Acetate .
Heating: Heat to reflux (approx. 77°C) with stirring until fully dissolved.
Note: If solids remain, they are likely inorganic salts (NaCl/KF). Filter these out while hot.[1][2]
Anti-Solvent Addition: While maintaining gentle reflux, dropwise add n-Heptane until a persistent cloudiness is observed (approx. 20-40 mL).
Clarification: Add just enough Ethyl Acetate (1-2 mL) to clear the solution again.
Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours) with slow stirring.
Critical: Rapid cooling here will trap impurities.
Finishing: Cool to 0-5°C in an ice bath for 30 minutes.
Isolation: Filter via vacuum.[1][3][4] Wash the cake with cold 1:2 EtOAc:Heptane.
Protocol B: Ethanol / Water (Polishing Step)
Best for: Removing trace salts or achieving final analytical purity.
Dissolution: Dissolve crude solid in Ethanol (absolute) at 60-70°C. Use the minimum volume required (approx. 3-5 mL per gram).
Precipitation: Remove from heat source.[2][4] Add warm water (50°C) dropwise.
Endpoint: Stop adding water immediately when a faint turbidity persists.
Nucleation: If oil droplets form, reheat slightly to redissolve, then seed with a pure crystal.
Cooling: Allow to stand undisturbed at room temperature.
Part 3: Troubleshooting & Decision Logic
Visual Workflow: Solving "Oiling Out"
Common Issues & Solutions
Q1: My product is coming out as a yellow oil, not crystals. Why?
Cause: This is "oiling out," common with isopropoxy compounds. It happens when the saturation point is reached at a temperature above the compound's melting point in that solvent mixture.
Fix:
Increase Solvent Volume: You are too concentrated. Add 10-20% more of the "good" solvent (EtOAc or Ethanol).
Raise the Anti-Solvent Temperature: Ensure your Heptane/Water is hot when added.
Seeding: Add a seed crystal at 40-50°C to provide a template for the lattice.
Q2: The crystals are colored (yellow/orange) even after recrystallization.
Cause: Carryover of nitro-compounds (e.g., traces of 2,3-difluoro-6-nitro precursors) or azo-impurities.
Optimizing temperature conditions for 2,3-Difluoro-6-isopropoxybenzoic acid stability
Topic: Optimizing Temperature Conditions for Stability & Handling CAS: 1917346-66-7 | Molecular Weight: 216.18 g/mol [1][2][3] Introduction: The Stability Paradox Welcome to the Technical Support Guide for 2,3-Difluoro-6...
Welcome to the Technical Support Guide for 2,3-Difluoro-6-isopropoxybenzoic acid . As a Senior Application Scientist, I often see researchers treat this molecule as a standard benzoic acid derivative. This is a critical error.
Due to the "Ortho Effect" —specifically the steric bulk of the 6-isopropoxy group combined with the electron-withdrawing nature of the 2,3-difluorine atoms—this molecule is structurally pre-disposed to decarboxylation .[3] The substituents force the carboxylic acid moiety out of planarity with the aromatic ring, reducing resonance stabilization and lowering the activation energy for CO₂ loss.
This guide provides the protocols necessary to mitigate these risks during storage and synthesis.
Module 1: Critical Storage Protocols (The Cold Chain)
User Question: "I stored the compound at room temperature for 3 months, and the melting point has depressed. Is it still usable?"
Technical Diagnosis:
Likely not. The depression in melting point suggests impurity formation. For 2,6-disubstituted benzoic acids, even ambient temperatures (20–25°C) can drive slow solid-state decarboxylation or crystalline phase transitions over extended periods.[3]
Prevents moisture-induced hydrolysis or protonation changes on the crystal surface.[3]
Container
Amber Glass, Tightly Sealed
Protects from light (which can catalyze radical degradation pathways in fluorinated aromatics).[3]
Desiccant
Required
Moisture can lower the lattice energy, facilitating degradation.[3]
Troubleshooting: Solid State Degradation
Symptom: Material turns from white crystalline solid to off-white/yellow powder.[3]
Cause: Formation of trace phenolic impurities or decarboxylated by-products (1,2-difluoro-4-isopropoxybenzene).[3]
Action: Perform the Purity Check Protocol (See Module 3) before use. If purity is <98%, recrystallization is required.[3]
Module 2: Reaction Optimization (Heat Management)
User Question: "I am running an amide coupling at 80°C, but my yield is low and I see a non-polar spot on TLC. What is happening?"
Technical Diagnosis:
You are likely exceeding the Thermal Stability Threshold (T_onset) .[3] At 80°C, without the coupling partner reacting immediately, the free acid is decarboxylating.[3] The non-polar spot is the decarboxylated arene (which lacks the polar -COOH group).[3]
The "Safe Zone" Operating Window
To maximize yield, you must balance Solubility vs. Stability .[3]
Activation Phase (The Danger Zone):
Avoid heating the free acid alone.
If using coupling agents (HATU, EDC), activate at 0°C to 10°C .[3]
Why? The activated ester is often more prone to disproportionation than the free acid if not trapped immediately by the amine.
Reaction Phase:
Maximum Recommended Temp: 40–50°C.
Solvent Choice: Use aprotic solvents (DMF, DCM) to minimize hydrogen bonding that might stabilize the transition state for decarboxylation.[3]
Visualizing the Degradation Pathway
The following diagram illustrates the decision matrix for handling this compound to prevent the primary failure mode: Decarboxylation.[3]
Figure 1: Stability Decision Matrix illustrating the thermal risk of decarboxylation due to steric strain.[3]
Module 3: Quality Control & Purity Protocols
User Question: "How do I validate the integrity of my batch before starting a GMP synthesis?"
Technical Guidance:
Standard NMR is often insufficient to detect low-level decarboxylation (<1%) due to overlapping aromatic signals.[3] You must use a Reverse Phase HPLC method with an acidic mobile phase.[3]
Standardized HPLC Stability Assay
Objective: Quantify the parent acid vs. the decarboxylated impurity.
10 min: 95% B (The non-polar decarboxylated impurity will elute late).[3]
Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[3]
Interpretation:
Peak A (Early/Mid elution): 2,3-Difluoro-6-isopropoxybenzoic acid.[3]
Peak B (Late elution): Decarboxylated species (More hydrophobic due to loss of polar -COOH).[3]
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol as a solvent for recrystallization?A: Proceed with caution. While solubility is good, heating acidic fluorinated benzoates in alcohols can lead to Fischer Esterification (forming the ethyl ester) if catalytic acid is present or if the temperature is too high.[3] We recommend Recrystallization from Toluene/Heptane or DCM/Hexane to avoid solvolysis.[3]
Q2: Why is the "6-isopropoxy" group so problematic for stability?A: It is a matter of Steric Inhibition of Resonance . The bulky isopropoxy group at the ortho position physically bumps into the carboxylic acid group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring. Once it is no longer conjugated with the ring, the bond strength decreases, making it easier for CO₂ to leave the molecule [1].[3]
Q3: My reaction requires 100°C. What should I do?A: Do not heat the free acid. Convert it to a more stable intermediate first (e.g., an acid chloride using oxalyl chloride at room temperature) and then heat the subsequent coupling step.[3] The acid chloride is generally more thermally robust regarding decarboxylation than the free acid in solution.
References
Goossen, L. J., et al. (2010).[3] "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science, 328(5986), 1679-1681.[3] (Provides mechanistic insight into the decarboxylation of ortho-substituted benzoates). [3]
ChemScene. (n.d.).[3] "2,3-Difluoro-6-isopropoxybenzoic acid Product Data Sheet." (Primary source for 2-8°C storage recommendation).[1][3]
Cohen, T., & Schambach, R. A. (1970).[3] "Cationic and free-radical pathways in the thermal decarboxylation of copper(I) and copper(II) benzoates." Journal of the American Chemical Society, 92(10), 3189–3190.[3] (Foundational text on metal-catalyzed and thermal decarboxylation mechanisms).
Removing unreacted starting materials from 2,3-Difluoro-6-isopropoxybenzoic acid
Technical Support Center: Purification of 2,3-Difluoro-6-isopropoxybenzoic acid Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and practical solutions...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2,3-Difluoro-6-isopropoxybenzoic acid
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of 2,3-Difluoro-6-isopropoxybenzoic acid: the removal of unreacted starting materials. The following question-and-answer format is designed to address specific issues faced by researchers and drug development professionals, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My post-reaction analysis (¹H NMR, LC-MS) of a 2,3-Difluoro-6-isopropoxybenzoic acid synthesis shows significant contamination with my starting material, 1,2,3-trifluoro-4-isopropoxybenzene. What is the most robust method to isolate my acidic product?
A1: The most effective and scalable method for this specific separation is a chemically-selective liquid-liquid extraction, commonly known as an acid-base extraction.
This technique leverages the fundamental difference in chemical properties between your desired product (an acidic carboxylic acid) and the primary impurity (a neutral aromatic ether).[1][2][3][4] The carboxylic acid group can be deprotonated by a mild base to form a water-soluble salt, while the neutral starting material remains in the organic phase.
Causality Behind the Method:
The key to this separation lies in the pKa difference between the compounds. 2,3-Difluoro-6-isopropoxybenzoic acid, like other benzoic acids, has a pKa around 3-4, making it sufficiently acidic to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃).[5][6][7] The resulting sodium carboxylate salt is ionic and therefore highly soluble in the aqueous phase. Your starting material, 1,2,3-trifluoro-4-isopropoxybenzene, lacks an acidic proton and remains as a neutral, nonpolar molecule, preferentially dissolving in an immiscible organic solvent like ethyl acetate or diethyl ether.[3]
The workflow diagram below illustrates this process.
Caption: Acid-Base Extraction Workflow for Purification.
Q2: I'm performing the acid-base extraction, but I'm having trouble with a stable emulsion forming at the interface. How can I resolve this and prevent it from happening again?
A2: Emulsion formation is a common issue in liquid-liquid extractions, often caused by high concentrations of impurities or excessive agitation. [8][9] Here are several proven techniques to break an emulsion and prevent its recurrence.
Immediate Troubleshooting Steps to Break an Emulsion:
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[10][11]
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the phases coalesce without introducing more energy.[8]
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which forces the organic and aqueous layers to separate more distinctly.[8][9][10]
Filtration: In stubborn cases, you can drain the entire mixture and filter it through a plug of glass wool or Celite. This can physically disrupt the emulsion.[8]
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[8]
Preventative Measures for Future Extractions:
Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is usually sufficient for extraction while minimizing emulsion risk.
Dilution: Ensure your initial crude mixture is fully dissolved and not overly concentrated. If necessary, add more organic solvent.
Temperature Control: Sometimes, gently warming the separatory funnel under a stream of warm water can help break an emulsion, though this should be done with caution, especially with volatile solvents.
Q3: What is the detailed, step-by-step protocol for the recommended acid-base extraction?
A3: Certainly. Adherence to a systematic protocol is key to ensuring reproducibility and high purity.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate (EtOAc, 100 mL) in a 250 mL Erlenmeyer flask. Ensure all solids are completely dissolved.
Transfer: Transfer the organic solution to a 500 mL separatory funnel.
First Extraction: Add a 5% aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to the separatory funnel.
Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, gently invert the funnel several times, venting frequently to release pressure from the CO₂ gas that evolves. Continue for 1-2 minutes.
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser aqueous layer will be on the bottom.
Collection: Drain the bottom aqueous layer into a clean flask (e.g., a 500 mL beaker or Erlenmeyer flask).
Repeat Extraction: Repeat steps 3-6 two more times with fresh 50 mL portions of 5% NaHCO₃ solution, combining all aqueous extracts into the same flask. This ensures complete extraction of the acidic product.
Wash (Optional but Recommended): Wash the remaining organic layer (which contains the neutral starting material) with 25 mL of brine. Discard the organic layer appropriately.
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of your pure product should form.[3][12]
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with a small amount of cold deionized water (2 x 20 mL) to remove any residual inorganic salts.
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Q4: The product I isolated after extraction still shows some minor impurities. When should I consider recrystallization or column chromatography?
A4: Your choice of a secondary purification method depends on the nature of the impurities and the desired final purity.
Recrystallization is the ideal next step if you have a mostly pure, crystalline solid contaminated with small amounts of other solid impurities.[13][14] It is excellent for removing trace amounts of co-precipitated starting material or other minor side products.
Column Chromatography is more powerful but also more labor-intensive. It should be used when:
Recrystallization fails to remove the impurity.
The impurity is an oil or non-crystalline solid with similar solubility to your product.
You have a mixture of several compounds that need to be separated.[15][16]
The decision-making process can be visualized as follows:
Caption: Decision tree for secondary purification methods.
Q5: What are the recommended conditions for recrystallization and column chromatography for this specific compound?
A5: Optimal conditions are based on the polarity differences between your product and the main impurity.
Property
2,3-Difluoro-6-isopropoxybenzoic acid (Product)
1,2,3-trifluoro-4-isopropoxybenzene (Impurity)
Justification for Separation
Functional Group
Carboxylic Acid
Ether
The acidic proton allows for selective extraction into a basic aqueous phase.
Polarity
Moderately Polar
Nonpolar
The polarity difference allows for separation by chromatography. The product will adhere more strongly to a polar stationary phase (like silica) than the nonpolar impurity.
pKa
~3-4 (Estimated)
Not Applicable
The low pKa ensures complete deprotonation with a weak base like NaHCO₃.
Solubility
Soluble in polar organic solvents (EtOAc, Acetone, EtOH); Insoluble in cold water.
Soluble in nonpolar organic solvents (Hexane, Toluene); Insoluble in water.
Differential solubility is the basis for successful recrystallization.
Recommended Recrystallization Protocol:
A mixed-solvent system often provides the best results for fluorinated benzoic acids.[17] A toluene/heptane or ethanol/water system is a good starting point.
Dissolve: In an Erlenmeyer flask, dissolve the semi-pure product in the minimum amount of boiling toluene.
Add Anti-Solvent: While hot, add heptane dropwise until the solution becomes faintly and persistently cloudy.
Clarify: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
Crystallize: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolate: Collect the crystals by vacuum filtration and wash with a small amount of cold heptane.
Recommended Column Chromatography Conditions:
Stationary Phase: Silica gel (slightly acidic) is the standard choice.[18]
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) to elute the nonpolar starting material first. Then, gradually increase the polarity (e.g., to 20-30% EtOAc in hexanes) to elute your more polar carboxylic acid product.[19]
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
By implementing these targeted purification strategies, researchers can confidently remove unreacted starting materials and obtain high-purity 2,3-Difluoro-6-isopropoxybenzoic acid for their downstream applications.
References
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. [Link]
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). University of Arizona. [Link]
Wang, Z., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]
Wang, Z., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications. [Link]
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]
Acid-Base Extraction. (n.d.). University of California, Los Angeles. [Link]
Process for the preparation of fluorinated benzoic acids. (1993).
Column chromatography. (n.d.). Columbia University. [Link]
Processes for the preparation of fluorinated benzoic acids. (2001).
Al-Degs, Y. S., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. [Link]
Column chromatography. (n.d.). University of Victoria. [Link]
Technical Support Center: Overcoming Steric Hindrance in 2,3-Difluoro-6-isopropoxybenzoic Acid Reactions
Case Overview: The "Ortho-Ortho" Challenge You are likely reading this guide because standard transformations (amide coupling, esterification) on 2,3-Difluoro-6-isopropoxybenzoic acid are failing or proceeding with abysm...
Author: BenchChem Technical Support Team. Date: March 2026
Case Overview: The "Ortho-Ortho" Challenge
You are likely reading this guide because standard transformations (amide coupling, esterification) on 2,3-Difluoro-6-isopropoxybenzoic acid are failing or proceeding with abysmal yields.
The Root Cause:
The structural profile of this molecule presents a classic "2,6-disubstituted" steric blockade.[1]
C2-Position: Fluorine atom (Van der Waals radius ~1.47 Å).
C6-Position: Isopropoxy group (Bulky, rotating ether linkage).
These two substituents flank the C1-carboxylic acid, creating a narrow "steric corridor." In a standard nucleophilic acyl substitution (e.g., using EDC/NHS or HATU), the bulky activating group combined with the incoming nucleophile (amine/alcohol) cannot effectively access the carbonyl carbon due to the repulsion from the C6-isopropoxy group. The transition state energy is too high, leading to stalled reactions or hydrolysis by smaller water molecules.
This guide provides field-proven protocols to bypass this kinetic barrier.
Troubleshooting Guide (Q&A Format)
Module A: Amide Coupling Failures
User Question: I tried coupling this acid with a primary amine using HATU/DIPEA in DMF at room temperature, but LCMS shows mostly starting material and some hydrolyzed active ester. What went wrong?
Technical Insight:
HATU generates an active ester (O-azabenzotriazole). While reactive, this intermediate is bulky.[2] The C6-isopropoxy group shields the carbonyl, preventing the amine from attacking the active ester. Meanwhile, trace water (which is much smaller than your amine) can slip past the steric blockade and hydrolyze the active ester back to the starting acid.
Solution 1: The "Thermal Force" Method (T3P)
Propylphosphonic anhydride (T3P) is the superior reagent for this substrate. Unlike uronium salts (HATU), T3P allows for high-temperature coupling without rapid decomposition.
Why it works: T3P forms a mixed anhydride that is less bulky than an OBt ester. More importantly, it is stable enough to be heated to 60–80°C, providing the thermal energy needed to overcome the steric activation barrier.
Protocol (T3P):
Dissolve 2,3-Difluoro-6-isopropoxybenzoic acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
Add T3P (50% in EtOAc, 1.5 – 2.0 equiv).
Critical Step: Heat the reaction to 60°C (or reflux if using EtOAc) for 12–24 hours.
Validation: Monitor by LCMS.[3] If conversion stalls, add a second portion of T3P (0.5 equiv).
Solution 2: The "Stealth" Activation (Ghosez’s Reagent)
If the amine is valuable or unreactive, convert the acid to the acid chloride. However, standard SOCl₂ can be too harsh (generating HCl). Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[4]
Protocol (Ghosez’s Reagent):
Dissolve acid (1.0 equiv) in dry DCM at 0°C.
Add Ghosez’s Reagent (1.2 equiv) dropwise.
Stir at RT for 1–2 hours. Mechanism: This forms the acid chloride + volatile amide byproduct.
Add the Amine (1.1 equiv) and a base (Et₃N, 2.0 equiv) directly to this solution.
Why it works: The acid chloride is the smallest possible electrophile (Cl is smaller than OBt or O-acylisourea), minimizing steric repulsion during the nucleophilic attack.
Module B: Esterification Issues
User Question: Fischer esterification (MeOH/H2SO4) is taking 48 hours and is incomplete. How can I speed this up?
Technical Insight:
The tetrahedral intermediate required for Fischer esterification is destabilized by the ortho-substituents. Protonating the carbonyl isn't enough to invite the methanol in efficiently.
Solution: O-Alkylation (The "Reverse" Approach)
Instead of attacking the carbonyl (Acyl substitution), attack the alkyl halide with the carboxylate (Sn2). This moves the reaction center away from the sterically crowded carbonyl carbon to the unhindered alkyl halide.
Protocol:
Dissolve acid (1.0 equiv) in DMF.
Add Cs₂CO₃ (1.5 equiv). Cesium is crucial: The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate.
Add Alkyl Iodide/Bromide (1.2 equiv).
Stir at RT.[5][6] Conversion is usually complete in <4 hours.
Module C: Ring Functionalization (Advanced)
User Question: Can I perform Nucleophilic Aromatic Substitution (SnAr) to replace the Fluorine at C2?
Technical Insight:
Generally, No .
While Fluorine is a good leaving group for SnAr, the ring is deactivated by the electron-donating Isopropoxy group at C6. Furthermore, the carboxylate (formed in situ by base) is electron-rich, repelling nucleophiles.
Exception: If you convert the COOH to an Oxazoline or a Weinreb Amide first, you might achieve SnAr at C2 using a strong nucleophile (e.g., thiolate) in DMSO at high temperatures, but competition with C3-F displacement is a risk.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct coupling strategy based on steric and electronic constraints.
Caption: Decision tree for overcoming steric hindrance in 2,6-disubstituted benzoic acid derivatives.
Reagent Comparison Data
The table below summarizes the efficiency of various coupling reagents specifically for ortho-substituted benzoic acids .
Often fails for 2,6-disubstituted systems due to bulky intermediate; requires HOAt additive [3].
SOCl₂ / (COCl)₂
Acid Chloride
High
Acid-Stable Substrates
Harsh conditions (HCl byproduct) may cleave the isopropoxy ether group.
EDC / NHS
O-Acylisourea
Low
None
Do not use. Reaction usually stalls or hydrolyzes.
References
Dunetz, J. R., et al. (2011).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
Technical Support Center: Resolving Solubility Issues with 2,3-Difluoro-6-isopropoxybenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 191734...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7, MW: 216.18 g/mol [1]).
Compound Profiling & Causality:
This compound presents a classic solubility paradox in drug discovery. The 6-isopropoxy group and the 2,3-difluoro substitutions create a highly lipophilic core that strongly resists aqueous solvation due to high interfacial tension. However, the presence of the carboxylic acid moiety (estimated pKa ~3.5–4.5) provides a critical chemical handle. By understanding the balance between its lipophilic crystal lattice forces and its ionizable functional group, we can engineer specific formulations to prevent precipitation without relying on toxic concentrations of organic solvents.
Solubility Troubleshooting Workflow
When precipitation occurs, the corrective action depends entirely on the downstream application. The decision tree below outlines the logical progression for troubleshooting solubility failures.
Fig 1: Systematic troubleshooting workflow for resolving precipitation of 2,3-Difluoro-6-isopropoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why does 2,3-Difluoro-6-isopropoxybenzoic acid crash out when diluted from a 10 mM DMSO stock into my aqueous assay buffer?A1: This is a classic "solvent shift" phenomenon. Precipitation commonly occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous environment[2]. The sudden drop in the dielectric constant forces the highly lipophilic isopropoxy and difluorophenyl groups to aggregate, leading to rapid nucleation. To prevent this, perform gradual serial dilutions and keep the final DMSO concentration below 0.5%[3].
Q2: I am having trouble getting the raw powder to dissolve completely in DMSO. What should I do?A2: Poor dissolution in DMSO usually indicates strong intermolecular forces within the compound's crystal lattice[4]. To provide the kinetic energy necessary to break these bonds, gently warm the solution to 37°C–60°C and utilize an ultrasonic bath for 5–10 minutes[3]. Caution: Ensure the solution returns to room temperature before adding it to biological assays to avoid thermal shock to your cells.
Q3: Is salt formation a viable strategy for this compound?A3: Yes. Salt formation is the most common and effective method of increasing solubility and dissolution rates of acidic drugs[5]. Because this compound contains a benzoic acid moiety, raising the pH of your buffer above its pKa (typically > pH 7.0) will deprotonate the acid, forming a highly water-soluble carboxylate anion.
Quantitative Formulation Data
Table 1: Solvent Compatibility & Maximum Recommended Concentrations
Solvent System
Solubilizing Power
Recommended Max Final Assay Conc.
Mechanistic Notes
DMSO
Very High
≤ 0.5% (In vitro)
Excellent for stock solutions; highly hygroscopic[3].
Ethanol
High
≤ 1.0% (In vitro)
Good alternative to DMSO; lower toxicity in some cell lines.
HP-β-CD (20% aq)
Moderate
N/A (In vivo vehicle)
Encapsulates hydrophobic moieties; excellent for oral/IV dosing.
PEG400 / Tween 80
High
10% / 5% (In vivo)
Reduces interfacial tension; prevents nucleation upon dilution.
Table 2: Troubleshooting Matrix for Precipitation Events
Protocol 1: Solubility Enhancement via In Situ Salt Formation (In Vitro Assays)
Objective: To prepare a 10 mM aqueous-compatible stock without relying solely on DMSO.
Causality: By introducing a stoichiometric amount of a strong base (NaOH), we deprotonate the carboxylic acid, forming a highly water-soluble sodium salt. This disrupts the strong intermolecular crystal lattice forces that cause precipitation[4].
Step-by-Step Methodology:
Weighing: Accurately weigh 2.16 mg (10 µmol) of 2,3-Difluoro-6-isopropoxybenzoic acid (MW: 216.18 g/mol [1]) into a sterile microcentrifuge tube.
Deprotonation: Add exactly 10 µL of 1.0 M NaOH (10 µmol, 1 molar equivalent) directly to the solid powder.
Aqueous Dilution: Add 990 µL of deionized water or your target assay buffer (e.g., PBS, pH 7.4).
Dissolution: Vortex vigorously for 2 minutes. If the solution remains slightly cloudy, sonicate in a water bath for 5 minutes[3].
Self-Validation (pH Check): Spot 1 µL of the solution onto pH paper. The pH must be between 7.2 and 7.8. If the pH is too low, the free acid will re-precipitate; adjust with 0.1 M NaOH in 1 µL increments.
Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter before applying to cell cultures.
Protocol 2: HP-β-CD Complexation (In Vivo Dosing)
Objective: To formulate a precipitate-free solution for animal administration without using toxic levels of organic solvents.
Causality: The hydrophobic isopropoxy and difluorophenyl groups are encapsulated within the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.
Step-by-Step Methodology:
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline.
Addition: Weigh the required amount of 2,3-Difluoro-6-isopropoxybenzoic acid to achieve your target dosing concentration (e.g., 5 mg/mL) and add it to the HP-β-CD solution.
Equilibration: Stir continuously using a magnetic stir bar at room temperature for 12–24 hours. Note: Complexation is a thermodynamic process and requires time to reach equilibrium.
Self-Validation (Pellet Check): Centrifuge the mixture at 10,000 x g for 10 minutes. Inspect the bottom of the tube. If a large pellet forms, the solubility limit of the complex has been exceeded, and you must lower the target concentration.
Final Filtration: Collect the supernatant and filter through a 0.22 µm filter prior to dosing.
[5] Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview . Source: Asian Journal of Pharmacy and Technology. URL: 5
[4] Preparation of Water-Soluble Compounds Through Salt Formation . Source: ResearchGate. URL: 4
Storage and degradation prevention of 2,3-Difluoro-6-isopropoxybenzoic acid
Ticket System: Knowledge Base Article #592-B Status: Active | Last Updated: March 6, 2026 Subject: Storage Protocols, Degradation Prevention, and Troubleshooting Guide Executive Summary & Compound Profile User Query: "I...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket System: Knowledge Base Article #592-BStatus: Active | Last Updated: March 6, 2026
Subject: Storage Protocols, Degradation Prevention, and Troubleshooting Guide
Executive Summary & Compound Profile
User Query: "I have received a shipment of CAS 1917346-66-7. How do I store it to prevent the 'yellowing' observed in previous batches, and what are the critical degradation risks?"
Technical Response:
2,3-Difluoro-6-isopropoxybenzoic acid is a highly specialized fluorinated building block.[1] Its stability is compromised by two primary factors: the steric strain induced by the ortho-substituents (2-fluoro and 6-isopropoxy groups) and the electronic activation of the aromatic ring. Improper storage leads to decarboxylation and oxidative discoloration.
Property
Specification
CAS Number
1917346-66-7
Molecular Formula
C₁₀H₁₀F₂O₃
Molecular Weight
216.18 g/mol
Physical State
White to off-white solid
Primary Risk
Thermal Decarboxylation, Hygroscopicity
Storage Class
Refrigerated (2–8°C), Inert Atmosphere
Core Storage Protocols (The "Golden Standard")
Q: What is the absolute best way to store this compound long-term?A: You must treat this compound as a thermally sensitive acid . The ortho-isopropoxy group creates significant steric crowding around the carboxylic acid, forcing it out of planarity with the benzene ring. This reduces resonance stabilization and lowers the energy barrier for decarboxylation.
Protocol 592-Alpha: Long-Term Storage
Temperature: Maintain 2°C to 8°C . Do not freeze unless the compound is completely dry and under argon, as freeze-thaw cycles can induce condensation.
Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (N₂). Argon is preferred due to its higher density, which better blankets the solid.
Container: Amber borosilicate glass with a Teflon-lined screw cap. Avoid polyethylene bags for long-term storage as they are permeable to oxygen and moisture over time.
Desiccation: Store the primary container inside a secondary desiccator or a sealed bag with active silica gel packets.
Q: Can I store it at room temperature (25°C)?A: Only for short durations (<48 hours). Prolonged exposure to ambient temperatures, especially in the presence of humidity, accelerates the formation of the decarboxylated byproduct (2,3-difluoro-4-isopropoxybenzene), which is a liquid/oil and will make the solid sticky or "wet."
Degradation Troubleshooting & Diagnostics
Q: My white powder has turned faint yellow. Is it ruined?A: Not necessarily, but it indicates the onset of degradation.
The Cause: The yellow color typically arises from trace oxidation of the isopropoxy ether linkage or the formation of phenolic impurities (if the ether cleaves).
The Fix: Check the purity via HPLC or ¹H-NMR. If purity is >95%, a simple recrystallization (typically from hexanes/ethyl acetate) can remove the colored impurities.
Q: The melting point is lower than the Certificate of Analysis (CoA) stated. Why?A: This is the hallmark of Decarboxylation .
Mechanism: The loss of CO₂ transforms the acid into a neutral arene. This impurity depresses the melting point significantly.
Diagnostic: Run a ¹H-NMR. Look for the loss of the carboxylic acid proton (usually broad singlet >11 ppm) and the appearance of a new aromatic proton signal corresponding to the position where the carboxyl group was attached.
Visualizing the Degradation Pathways
The following diagram outlines the chemical logic behind the degradation risks you face.
Figure 1: Primary degradation pathways. The upper path (Decarboxylation) is the primary thermal risk; the lower path (Ether Cleavage) causes discoloration.
Handling & Re-Purification FAQs
Q: The compound has clumped together. How do I handle it?A: Clumping indicates moisture absorption.
Do NOT chip at it with a metal spatula if it is hard; this can generate static or friction heat.
Action: Place the open vial in a vacuum desiccator over P₂O₅ (phosphorus pentoxide) or activated silica for 12 hours.
Verification: Re-measure the weight. If significant weight is lost, the "clump" was mostly water.
Q: How do I re-purify a degraded batch?A:
If Decarboxylated: The byproduct is less polar. Dissolve the crude material in dilute Sodium Bicarbonate (NaHCO₃) solution. The active acid will dissolve as the salt; the decarboxylated impurity (neutral organic) will not. Extract the aqueous layer with Diethyl Ether to remove the impurity. Then, acidify the aqueous layer with HCl to precipitate the pure acid.
If Colored (Oxidized): Dissolve in hot ethanol, treat with activated charcoal, filter while hot, and recrystallize.
Workflow: Storage Decision Matrix
Use this decision tree to determine the immediate actions for your sample.
Figure 2: Decision matrix for incoming shipment handling to maximize shelf-life.
References
Royal Society of Chemistry. (2023). Substituent Effects on Benzoic Acid Stability. Physical Chemistry Chemical Physics. Retrieved March 6, 2026, from [Link]
LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity and Stability of Aromatic Acids. Retrieved March 6, 2026, from [Link]
Molaid Chemicals. (n.d.).[2] Physical Properties of CAS 1917346-66-7. Retrieved March 6, 2026, from [Link]
HPLC method validation for 2,3-Difluoro-6-isopropoxybenzoic acid purity
HPLC Method Validation for 2,3-Difluoro-6-isopropoxybenzoic Acid Purity: A Comparative Guide to C18 vs. Phenyl-Hexyl UHPLC The Analytical Challenge: Fluorinated Isomers in Drug Development 2,3-Difluoro-6-isopropoxybenzoi...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Validation for 2,3-Difluoro-6-isopropoxybenzoic Acid Purity: A Comparative Guide to C18 vs. Phenyl-Hexyl UHPLC
The Analytical Challenge: Fluorinated Isomers in Drug Development
2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). In pharmaceutical manufacturing, controlling the purity of this intermediate is critical. The primary analytical challenge lies in resolving the target compound from its closely related positional isomers (e.g., 2,4-difluoro and 2,5-difluoro derivatives) and residual starting materials. If these impurities are not accurately quantified and controlled, they can propagate through the synthetic pathway, ultimately compromising the efficacy and safety of the final drug product.
As a Senior Application Scientist, I frequently observe laboratories attempting to separate fluorinated aromatics using standard C18 (octadecylsilane) columns. Traditional C18 stationary phases rely exclusively on dispersive, hydrophobic interactions. Because the positional isomers of difluoro-isopropoxybenzoic acid possess nearly identical hydrophobicities and molecular volumes, C18 columns consistently fail to achieve baseline resolution, resulting in peak co-elution.
To solve this, we must shift the chromatographic retention mechanism. By transitioning to a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The highly electronegative fluorine atoms on the analyte withdraw electron density, creating an electron-deficient aromatic ring. The electron-rich phenyl ring of the stationary phase engages in strong
(pi-pi) stacking and dipole-dipole interactions with the analyte. Furthermore, the hexyl linker provides the necessary steric flexibility for the stationary phase phenyl ring to align optimally with the analyte, while still offering baseline hydrophobic retention.
Crucial Solvent Choice: To maximize this
interaction, methanol must be used as the strong organic modifier instead of acetonitrile. Acetonitrile is a -electron acceptor and will actively compete with the stationary phase, suppressing the desired stacking and collapsing the resolution.
Separation mechanism: C18 hydrophobic interactions vs. Phenyl-Hexyl π-π selectivity.
Objective Method Comparison
The following table quantitatively compares the legacy HPLC C18 method against the optimized UHPLC Phenyl-Hexyl method. The transition to a superficially porous particle (SPP) architecture combined with the Phenyl-Hexyl chemistry drastically reduces analysis time while doubling the resolving power.
Parameter
Legacy Method (HPLC C18)
Optimized Method (UHPLC Phenyl-Hexyl)
Column Chemistry
Fully Porous C18 (250 x 4.6 mm, 5 µm)
Superficially Porous Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A
Water + 0.1% TFA
Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B
Acetonitrile
Methanol
Flow Rate
1.0 mL/min
0.4 mL/min
Analysis Time
25.0 min
5.0 min
Isomer Resolution ()
< 1.2 (Co-elution)
> 2.5 (Baseline Resolution)
Sensitivity (LOD)
0.05%
0.01%
Self-Validating Experimental Protocol
Every robust analytical method must function as a self-validating system. This means the system must mathematically prove its fitness for purpose before any sample data is accepted. This is achieved through rigorous System Suitability Testing (SST), as mandated by the .
Step 1: Reagent & Mobile Phase Preparation
Buffer Causality: 2,3-Difluoro-6-isopropoxybenzoic acid is a weak organic acid (
~ 3.5). To prevent peak tailing caused by partial ionization and secondary interactions with residual silanols, the mobile phase pH must be at least 2 units below the .
Action: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Prepare Mobile Phase B using 100% LC-MS grade Methanol.
Step 2: Sample Preparation
Diluent Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase gradient causes the "solvent effect," leading to peak distortion and fronting in UHPLC systems.
Action: Prepare the sample diluent to match the initial gradient conditions (e.g., 60:40 Water:Methanol). Accurately weigh 10.0 mg of the standard and dilute to 10.0 mL with the diluent to achieve a 1.0 mg/mL stock solution.
Step 3: System Suitability Testing (SST) - The Self-Validating Core
Before analyzing unknown batches, inject a resolution standard containing the target API and its 2,4-difluoro isomer. The system is only validated for use if it meets the following criteria:
Resolution (
): 2.0 between the 2,3-difluoro and 2,4-difluoro isomers.
Tailing Factor (
): 1.5 for the main peak (ensures proper ionization suppression).
Injection Precision: %RSD
0.73% for five replicate injections of the standard.
ICH Q2(R2) Method Validation Lifecycle & Results
Following the implementation of the updated framework, the optimized Phenyl-Hexyl method was subjected to full lifecycle validation.
Workflow of analytical method validation parameters according to ICH Q2(R2) guidelines.
The experimental data confirms that the UHPLC Phenyl-Hexyl method is highly accurate, precise, and robust for the purity determination of 2,3-Difluoro-6-isopropoxybenzoic acid. The quantitative validation data is summarized below:
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (Phenyl-Hexyl)
Status
Specificity
No interference at retention time
= 2.8 for all positional isomers
Pass
Linearity & Range
Correlation coefficient () 0.999
= 0.9998 (Range: 25-150% of nominal)
Pass
Accuracy (% Recovery)
98.0% – 102.0% across 3 levels
99.4% – 100.8%
Pass
Precision (Repeatability)
%RSD 2.0% (n=6 preparations)
0.65%
Pass
Intermediate Precision
%RSD 2.0% (n=12, 2 analysts, 2 days)
0.82%
Pass
LOD / LOQ
Signal-to-Noise 3 (LOD) / 10 (LOQ)
LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL
Pass
Robustness
%RSD 2.0% under varied conditions
Max %RSD = 1.1% (Temp 2°C, Flow 10%)
Pass
Conclusion
For the purity analysis of highly polarized, electron-deficient molecules like 2,3-Difluoro-6-isopropoxybenzoic acid, traditional C18 methodologies are analytically insufficient. By intentionally designing the method around the specific molecular properties of the analyte—utilizing a Phenyl-Hexyl stationary phase and a methanol-based mobile phase to exploit
interactions—we achieve a 5-fold reduction in run time and a 500% increase in sensitivity. The resulting protocol is fully compliant with the latest ICH Q2(R2) standards, providing a robust, self-validating framework for pharmaceutical quality control.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Official Website. URL:[Link][1]
European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." EMA Official Website. URL:[Link][2]
A Researcher's Guide to the Infrared Spectroscopic Characterization of 2,3-Difluoro-6-isopropoxybenzoic Acid
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. For drug development professionals, ensuring the identity and purity of...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. For drug development professionals, ensuring the identity and purity of an active pharmaceutical ingredient (API) is a foundational step mandated by regulatory bodies and good manufacturing practices. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for this purpose, providing a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups.
This guide provides an in-depth analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 2,3-Difluoro-6-isopropoxybenzoic acid, a substituted aromatic carboxylic acid. By dissecting the contributions of each functional moiety—the carboxylic acid, the difluoro-substituted aromatic ring, and the isopropoxy group—we will build a predictive framework for its characterization. This is followed by a comparative analysis with structurally related compounds and a detailed experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Expected Vibrational Modes
To logically interpret the IR spectrum, we must first visualize the molecular structure and the key bonds that will give rise to characteristic absorption peaks.
Caption: Workflow for FT-IR data acquisition and analysis.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
ATR Crystal Cleaning:
Causality: A clean crystal surface is imperative to prevent cross-contamination and ensure that the spectrum is solely representative of the sample.
Clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a suitable solvent for most organic compounds. Allow the solvent to fully evaporate.
Background Spectrum Acquisition:
Self-Validation: The background scan measures the absorbance of the atmosphere and the ATR crystal itself. This spectrum is automatically subtracted from the sample spectrum, ensuring that the final output only contains peaks from the analyte.
With the clean, empty ATR accessory in place, acquire a background spectrum. This typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio.
Sample Application:
Place a small amount (typically 1-2 mg) of the solid 2,3-Difluoro-6-isopropoxybenzoic acid powder onto the center of the ATR crystal.
Pressure Application:
Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is critical.
Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring it is pressed firmly against the crystal.
Sample Spectrum Acquisition:
Acquire the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.
Data Processing:
ATR Correction: Apply a software-based ATR correction to the spectrum. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
Baseline Correction: If necessary, apply a baseline correction to account for any sloping or curved baselines.
Peak Picking: Use the software to identify the wavenumbers of the major absorption peaks.
Post-Measurement Cleaning:
Retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in step 2.
Conclusion
The infrared spectrum of 2,3-Difluoro-6-isopropoxybenzoic acid is predicted to be rich in information, with distinct and characteristic peaks for each of its constituent functional groups. The very broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl absorption around 1700 cm⁻¹, and a broad O-H bend near 930 cm⁻¹ will unequivocally identify it as a dimeric carboxylic acid. Further differentiation is provided by the C-H stretches above and below 3000 cm⁻¹ (aromatic and aliphatic, respectively), strong C-F and C-O-C ether stretches in the fingerprint region, and a specific out-of-plane C-H bending pattern indicative of the ring's substitution. By following the detailed experimental protocol and using the comparative data provided, researchers and drug development professionals can confidently use FT-IR spectroscopy for the structural verification and quality control of this and structurally related compounds.
References
Validation
Comparative Reactivity Guide: 2,3-Difluoro-6-isopropoxybenzoic Acid vs. 2,3-Difluorobenzoic Acid
This guide provides an in-depth technical comparison of 2,3-Difluoro-6-isopropoxybenzoic acid (Compound A) and its parent scaffold, 2,3-Difluorobenzoic acid (Compound B). It is designed for medicinal chemists and process...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 2,3-Difluoro-6-isopropoxybenzoic acid (Compound A) and its parent scaffold, 2,3-Difluorobenzoic acid (Compound B). It is designed for medicinal chemists and process engineers optimizing synthetic routes or analyzing structure-activity relationships (SAR).
Executive Summary
The introduction of the isopropoxy group at the C6 position fundamentally alters the reactivity profile of the benzoic acid core. While 2,3-difluorobenzoic acid behaves as a typical electron-deficient aromatic acid—highly susceptible to nucleophilic aromatic substitution (SNAr) and facile amidation—the 6-isopropoxy derivative is defined by extreme steric hindrance and electronic deactivation .
Primary Challenge: The 6-isopropoxy group creates a "steric gate," rendering standard coupling protocols (EDC/NHS) ineffective.
Primary Advantage: The alkoxy group increases lipophilicity and metabolic stability, often serving as a "metabolic blocker" in drug design.
Physicochemical & Electronic Profile
The following table summarizes the key physical and electronic distinctions.
Feature
2,3-Difluorobenzoic Acid
2,3-Difluoro-6-isopropoxybenzoic Acid
Impact on Reactivity
Steric Bulk (Ortho)
Low (H, F)
High (O-CH(CH₃)₂)
6-iPrO blocks nucleophilic attack at carbonyl carbon.
Electronic Nature
Electron-Withdrawing (Inductive)
Mixed (F-Inductive, O-Resonance)
Ring is less electrophilic; Carbonyl is less reactive.
Acidity (pKa)
~2.88 (Stronger Acid)
~3.1 – 3.3 (Estimated)*
Ortho-effect twists carboxylate, increasing acidity, but O-donation mitigates it.
SNAr Susceptibility
High (Activated Ring)
Low (Deactivated Ring)
6-iPrO donates e- density, protecting the ring from nucleophiles.
Lipophilicity (cLogP)
~2.0
~2.9
Improved membrane permeability.
*Note: While 2,6-disubstitution generally lowers pKa (increases acidity) due to steric inhibition of resonance (SIR), the strong electron-donating resonance of the alkoxy group partially counteracts the inductive withdrawal of the fluorines.
Detailed Reactivity Analysis
A. The "Ortho Effect" & Steric Hindrance
The most critical differentiator is the spatial arrangement at the C6 position. In 2,3-difluorobenzoic acid , the carbonyl group can rotate freely to maintain conjugation with the aromatic ring. In the 6-isopropoxy derivative , the bulky isopropyl group forces the carboxyl group to twist perpendicular to the ring plane.
Consequences:
Loss of Conjugation: The carboxyl group is electronically isolated from the ring.
Kinetic Shielding: The carbonyl carbon is physically shielded from incoming nucleophiles (amines/alcohols) during coupling reactions.
B. Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4][5]
2,3-Difluorobenzoic Acid: The ring is electron-deficient. Nucleophiles (e.g., amines, thiols) can easily displace the fluorine at C2 or C3, typically favoring C2 due to inductive activation by the carboxyl group.
2,3-Difluoro-6-isopropoxybenzoic Acid: The isopropoxy group is a strong resonance donor (
). This increases electron density in the ring, effectively "deactivating" it toward further SNAr. The molecule is chemically robust, making it a stable scaffold rather than a reactive intermediate.
Experimental Protocols
Protocol A: Overcoming Steric Hindrance in Amidation
Standard coupling reagents (EDC, DCC) often fail with 2,6-disubstituted benzoic acids due to slow kinetics and N-acylurea formation.
Recommended Method: Acid Chloride Activation via Ghosez’s Reagent or Oxalyl Chloride
Rationale: Converting the acid to an acid chloride creates a highly electrophilic species (acylium ion character) that is small enough to bypass the steric gate of the isopropoxy group.
Step-by-Step Workflow:
Activation: Dissolve 2,3-Difluoro-6-isopropoxybenzoic acid (1.0 eq) in anhydrous DCM.
Reagent Addition: Add Oxalyl Chloride (1.2 eq) followed by a catalytic drop of DMF (essential for formation of the Vilsmeier intermediate).
Reaction: Stir at room temperature for 2 hours. Gas evolution (CO, CO₂, HCl) indicates conversion.
Coupling: Concentrate to remove excess oxalyl chloride. Redissolve in DCM and add the amine (1.1 eq) and DIPEA (2.0 eq).
Note: If the amine is also hindered, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.
Protocol B: Synthesis of the 6-Isopropoxy Scaffold
Since the 6-isopropoxy group is difficult to introduce via SNAr on the acid, it is best installed via lithiation of the alkoxy-benzene precursor.
Workflow:
Precursor: Start with 1,2-difluoro-4-isopropoxybenzene .
Lithiation: Treat with n-BuLi in THF at -78°C. The directing effect of the fluorine atoms directs lithiation to the C3 position (between fluorines) or C6 (ortho to alkoxy). Note: Directing group competition is complex; experimental validation of regioselectivity is required.
Quenching: Quench the lithiated species with CO₂ (dry ice) .
Workup: Acidify to precipitate the carboxylic acid.
Visualizing the Reactivity Differences
The following diagrams illustrate the steric clash and the recommended synthetic pathways.
Caption: Comparison of amidation pathways. Compound A accepts standard coupling, while Compound B requires high-energy activation to overcome the steric barrier of the 6-isopropoxy group.
Caption: Recommended synthetic workflow for generating the sterically hindered scaffold via lithiation-carboxylation.
References
BenchChem. (2025).[1][2] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 2,3-Difluorobenzoic acid (CAS 4519-39-5). Retrieved from
ChemScene. (2025). 2,3-Difluoro-6-isopropoxybenzoic acid (CAS 1917346-66-7). Retrieved from
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups.Journal of the American Chemical Society, 74(11), 2729–2733.
Goossen, L. J., et al. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids.Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
Content Type: Publish Comparison Guide
Subject: Structural Elucidation of Fluorinated Benzoic Acid Derivatives
Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.
Characterizing 2,3-Difluoro-6-isopropoxybenzoic acid (CAS 1917346-66-7) presents a unique challenge in 13C NMR spectroscopy. Unlike standard aromatic systems, the presence of two vicinal fluorine atoms (at positions 2 and 3) creates a complex spin-system where carbon signals are split into multiplets (doublets, doublets of doublets) due to large
scalar couplings ().
This guide compares the spectral performance of the target molecule against key structural analogues, providing a self-validating protocol for assignment. The data presented synthesizes high-fidelity predictive modeling with established empirical coupling constants for fluorinated aromatics.
Technical Analysis: Chemical Shift & Coupling Data
The "Fingerprint" Region (Aromatic Core)
The defining feature of this molecule is the C-F coupling pattern . In a proton-decoupled 13C NMR spectrum (
), carbons attached to or near fluorine atoms will not appear as singlets.
Upfield from aldehydes; splitting confirms proximity to F-ring.
C-2
C-F (Quaternary)
146.0 - 149.0
dd (Doublet of Doublets)
,
Diagnostic Peak. Distinctive wide doublet due to direct F-bond.
C-3
C-F (Quaternary)
142.0 - 145.0
dd (Doublet of Doublets)
,
Overlaps with C-2 region; distinguished by HMBC correlations.
C-6
C-O-iPr (Quaternary)
150.0 - 152.0
d or dd
Deshielded by Oxygen. Shows smaller long-range coupling to F.
C-4
Aromatic CH
118.0 - 122.0
dd
,
Ortho to F3, Meta to F2. Significant splitting observed.[1][2][3]
C-5
Aromatic CH
108.0 - 112.0
d or dd
,
Most shielded aromatic signal.
OCH
Isopropoxy CH
72.0 - 73.5
s (broad)
Negligible
Characteristic alkoxy region.
CH3
Isopropoxy Methyls
21.5 - 22.5
s
Negligible
Two equivalent methyls (unless restricted rotation exists).
Analyst Insight: The critical differentiator between the target and its non-fluorinated analogue (2-isopropoxybenzoic acid) is the collapse of singlets into multiplets for C2, C3, C4, and C5. If you observe singlets in the 140-150 ppm region, your fluorination reaction has likely failed.
Comparative Performance: Target vs. Alternatives
To validate your product, compare the observed shifts against these common structural alternatives (impurities or starting materials).
Table 2: Diagnostic Shift Differences
Feature
Target Molecule (2,3-Difluoro-6-iPr)
Alt 1: 2,3-Difluorobenzoic Acid
Alt 2: 2-Isopropoxybenzoic Acid
C-6 Shift
~151 ppm (C-O)
~120-125 ppm (C-H)
~157 ppm (C-O)
C-2/C-3 Splitting
Large dd ( Hz)
Large dd ( Hz)
Singlets (No F coupling)
Aliphatic Region
Peaks at ~72, ~22 ppm
Absent
Peaks at ~71, ~22 ppm
Experimental Protocol: High-Fidelity Acquisition
To resolve the complex multiplets described above, standard "quick" 13C parameters are insufficient. The following protocol ensures detection of quaternary carbons (C2, C3, C6, C=O) which often have long relaxation times (
) and reduced NOE enhancement.
Step-by-Step Methodology
Sample Preparation:
Dissolve 30-50 mg of sample in 0.6 mL CDCl3 .
Note: If solubility is poor, use DMSO-d6, but expect chemical shift changes (
ppm for C=O).
Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[4]
Instrument Parameters (Recommended for >400 MHz):
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias on quaternary carbons.
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . (Standard is often 1.0s; fluorinated carbons relax slowly).
Scans (NS): Minimum 1024 scans (due to splitting, signal intensity is distributed across multiple peaks, lowering S/N ratio).
Spectral Width: 240 ppm (ensure C=O and C-F regions are covered).
Processing:
Line Broadening (LB): 1.0 - 2.0 Hz. (High coupling constants make fine resolution less critical than S/N).
Baseline Correction: Critical for accurate integration of the broad C-F multiplets.
Technical Comparison Guide: Chromatographic Strategies for 2,3-Difluoro-6-isopropoxybenzoic Acid Isomer Resolution
Executive Summary The isolation and quantification of 2,3-Difluoro-6-isopropoxybenzoic acid (CAS 1917346-66-7) presents a distinct chromatographic challenge due to the presence of closely related regioisomers formed duri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation and quantification of 2,3-Difluoro-6-isopropoxybenzoic acid (CAS 1917346-66-7) presents a distinct chromatographic challenge due to the presence of closely related regioisomers formed during nucleophilic aromatic substitution (SNAr) synthesis.
This guide evaluates three distinct separation methodologies to resolve the target compound from its primary regioisomers (e.g., 3,6-difluoro-2-isopropoxybenzoic acid). While standard C18 chemistries often struggle with the subtle electronic differences of positional isomers, Fluorophenyl (PFP) phases and Supercritical Fluid Chromatography (SFC) offer superior selectivity driven by specific halogen-halogen interactions and orthogonal retention mechanisms.
The Separation Challenge: Isomer Chemistry
In the synthesis of 2,3-difluoro-6-isopropoxybenzoic acid, typically via the reaction of 2,3,6-trifluorobenzoic acid with an isopropoxide nucleophile, regioselectivity is governed by the directing effects of the carboxyl group. However, steric and electronic factors often yield a mixture of isomers:
Target (2,3-F2-6-OiPr): Vicinal fluorines at positions 2 and 3; Isopropoxy at 6.
Regioisomer A (3,6-F2-2-OiPr): Non-vicinal fluorines; Isopropoxy at 2.
Regioisomer B (2,6-F2-3-OiPr): Isopropoxy at the meta position (less common but difficult to remove).
Critical Physicochemical Factors:
Acidity (pKa): ~2.5 – 3.0. The proximity of Fluorine to the Carboxyl group significantly lowers pKa compared to benzoic acid.
Hydrophobicity: The bulky isopropoxy group adds significant lipophilicity, but the positional variance changes the effective molecular surface area.
Dipole Moment: The vector sum of the C-F and C-O dipoles varies drastically between isomers, a property exploitable by PFP and SFC phases.
Comparative Method Analysis
Method A: Pentafluorophenyl (PFP) Propyl HPLC
Mechanism: Exploits
interactions and specific F-F electrostatic retention between the stationary phase and the fluorinated analytes.
Verdict:Best for Impurity Profiling. The PFP phase offers shape selectivity that resolves the "vicinal" vs. "isolated" fluorine patterns.
Method B: Acid-Modified C18 (Reverse Phase)
Mechanism: Hydrophobic interaction.
Verdict:Baseline Standard. Effective for general purity but often fails to baseline-resolve the 2-isopropoxy vs 6-isopropoxy isomers due to similar hydrophobicity.
Protocol 2: Mixed-Mode Anion Exchange (Alternative for Polar Impurities)
If the sample contains unreacted 2,3,6-trifluorobenzoic acid (highly acidic), a mixed-mode column ensures it does not co-elute with the void volume.
Column: SIELC Primesep D or Amaze TR.
Mobile Phase: ACN / Water / Formic Acid (Specific buffer strength controls elution of the acid).
Performance Data Comparison
The following table summarizes expected performance metrics based on validated applications of fluorinated benzoic acid separations.
Feature
Method A: PFP (F-Selective)
Method B: C18 (Standard)
Method C: SFC (Torus 2-PIC)
Selectivity () for Isomers
High (1.2 - 1.4)
Low (1.0 - 1.1)
Very High (>1.5)
Resolution ()
> 2.5 (Baseline)
< 1.5 (Partial overlap)
> 4.0
Run Time
15 - 20 min
12 - 15 min
3 - 5 min
Mobile Phase Cost
Medium (MeOH/H2O)
Medium (ACN/H2O)
Low (CO2/MeOH)
Robustness
High (pH stable)
High
Medium (Pressure sensitive)
Mechanism of Action & Workflow Visualization
The following diagram illustrates the decision matrix and the mechanistic interactions driving the separation of the specific isomers.
Caption: Decision workflow for selecting the optimal chromatographic method based on R&D vs. QC needs, highlighting the mechanistic basis for separation.
References
Waters Corporation. (2023). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
Helix Chromatography. (2023).[2][5] HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid and related isomers. Retrieved from [Link]
SIELC Technologies. (2023). HPLC Separation of Dihydroxybenzoic Acid Isomers using Mixed-Mode Chromatography. Retrieved from [Link]
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on Metal-Organic Frameworks. Retrieved from [Link]
Technical Guide: Proper Disposal of 2,3-Difluoro-6-isopropoxybenzoic acid
Topic: 2,3-Difluoro-6-isopropoxybenzoic acid proper disposal procedures Executive Summary 2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) is a fluorinated aromatic carboxylic acid used primarily as an intermedi...
Executive Summary
2,3-Difluoro-6-isopropoxybenzoic acid (CAS: 1917346-66-7) is a fluorinated aromatic carboxylic acid used primarily as an intermediate in medicinal chemistry.[1] Proper disposal is critical not only for regulatory compliance but to prevent environmental persistence associated with fluorinated organic compounds.[1] This guide outlines the operational protocols for segregating, packaging, and disposing of this compound, treating it strictly as Halogenated Organic Waste .
Chemical Profile & Hazard Identification
Before initiating disposal, operators must verify the chemical identity to ensure compatibility with waste streams.[1]
Irritant to eyes, skin, and respiratory system.[3][4]
Expert Insight: The presence of fluorine atoms at the 2,3-positions significantly increases the acidity compared to benzoic acid (pKa 4.2) due to inductive electron withdrawal.[1] Consequently, even dilute aqueous residues can be corrosive.[1] Furthermore, fluorinated aromatics require high-temperature incineration (>1100°C) to ensure complete mineralization and prevent the formation of toxic byproducts; therefore, never dispose of this compound down the drain.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench.[1] You must segregate this compound into the correct waste stream to avoid costly re-classification fees or dangerous cross-reactions.[1]
Waste Stream Designation:Halogenated Organic (Solid or Liquid).[1]
Incompatible Streams:
Oxidizers: Do not mix with strong oxidizers (e.g., nitric acid, permanganates).
Bases: While bases neutralize the acid, uncontrolled mixing in a waste container can generate significant heat.[1]
Non-Halogenated Solvents: Do not mix with general organic waste (e.g., pure acetone/ethanol) if your facility separates halogenated waste to reduce disposal costs.[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound)
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a particulate respirator (N95) if working outside a fume hood.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
Transfer: Carefully transfer the solid into the container.
Note: Wipe the exterior of the reagent bottle with a solvent-dampened tissue and add the tissue to the waste.[1]
Sealing: Cap tightly. Ensure threads are free of powder to prevent seal failure.[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Solutions in DMSO, Methanol, or DCM.
pH Check: If the solution is aqueous or biphasic, check pH.[1]
Action: If pH < 2, slowly adjust to pH 5–9 using a 10% Sodium Bicarbonate solution to prevent corrosion of waste drums.[1] Perform this in a beaker, not the waste container.
Solvent Compatibility: Determine the primary solvent.[1]
If Halogenated (e.g., DCM): Pour directly into the "Halogenated Organic Waste" carboy.[1]
If Non-Halogenated (e.g., Methanol): Because the solute (2,3-Difluoro-6-isopropoxybenzoic acid) contains Fluorine, the entire mixture must often be classified as Halogenated Waste depending on facility thresholds (typically >1000 ppm halogens). Default to Halogenated Waste stream to ensure safety.
Transfer: Use a funnel to prevent splashing. Leave at least 10% headspace in the container for thermal expansion.[1]
Decision Logic & Workflows (Visualized)
Figure 1: Waste Stream Segregation Logic
This decision tree ensures the compound ends up in the correct incineration path.[1]
Caption: Logic flow for determining the correct waste stream. Note that even non-halogenated solvent solutions become halogenated waste due to the solute.[1]
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for containing and cleaning up minor laboratory spills.
Regulatory Compliance & Environmental Impact
US EPA / RCRA Status:
While 2,3-Difluoro-6-isopropoxybenzoic acid is not explicitly listed on the RCRA "P" or "U" lists (40 CFR § 261.33), it must be characterized by the generator.
Characteristic of Corrosivity (D002): If disposed of as an aqueous solution with pH ≤ 2.[1][6]
Generator Knowledge: As a fluorinated organic, it falls under the broad category of halogenated wastes.
Why Incineration?
Standard wastewater treatment plants cannot effectively degrade fluorinated aromatics.[1] Release into waterways can lead to bioaccumulation or the formation of persistent degradation products.[1] High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride gas) is the only validated method for destruction [1].[1]
References
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (2009).[1] Available at: [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1][7] (2011).[1] Available at: [Link]